7-Amino-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBYCTYIMFIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570208 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153856-89-4 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 7-Amino-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of 7-Amino-1,2,3,4-tetrahydroquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on providing detailed experimental protocols, structured data, and visual representations of key concepts.
Synthesis of this compound
The most common and practical synthetic route to this compound involves a two-step process: the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.
Step 1: Nitration of 1,2,3,4-tetrahydroquinoline
Direct nitration of 1,2,3,4-tetrahydroquinoline can lead to a mixture of isomers. To achieve regioselectivity and favor the formation of the 7-nitro isomer, the secondary amine of the tetrahydroquinoline ring is typically protected prior to the nitration reaction.
Experimental Protocol: Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline [1]
This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which directs the nitration to the 6- and 7-positions.
-
Reagents and Materials:
-
N-Fmoc-1,2,3,4-tetrahydroquinoline
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Pyrrolidine
-
Water
-
Brine
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
Prepare a nitrating mixture by dissolving potassium nitrate in concentrated sulfuric acid at 0 °C with stirring for 10-15 minutes.
-
Add dichloromethane to the nitrating mixture at 0 °C and continue stirring for an additional 15 minutes.
-
In a separate flask, dissolve N-Fmoc-1,2,3,4-tetrahydroquinoline in dichloromethane.
-
Slowly add the solution of N-Fmoc-1,2,3,4-tetrahydroquinoline dropwise to the nitrating mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
Following the reaction, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Extract the product with dichloromethane and wash sequentially with water and brine.
-
The resulting products, 6-nitro-1,2,3,4-tetrahydroquinoline and 7-nitro-1,2,3,4-tetrahydroquinoline, can be separated by column chromatography. This procedure has been reported to yield 41% of the 6-nitro isomer and 25% of the 7-nitro isomer[1].
-
Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
The nitro group of 7-nitro-1,2,3,4-tetrahydroquinoline can be efficiently reduced to the corresponding amine using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. Alternatively, metal-acid systems or other reducing agents can be employed.
Experimental Protocol: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline using Zinc and Ammonium Chloride [2]
This protocol provides a method for the reduction of a nitro-tetrahydroquinoline derivative, which can be adapted for 7-nitro-1,2,3,4-tetrahydroquinoline.
-
Reagents and Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline derivative
-
Ammonium chloride (NH₄Cl)
-
Zinc dust
-
Methanol
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
Prepare a solution of ammonium chloride in a 3:7 water-to-methanol mixture.
-
Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline derivative in methanol.
-
Add zinc dust to the solution of the nitro compound.
-
Add the prepared ammonium chloride solution to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the zinc residue.
-
Remove the solvent under reduced pressure to obtain the crude this compound derivative.
-
The product can be further purified by column chromatography or recrystallization.
-
Alternative Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst is a clean and efficient method for the reduction of nitroarenes.
-
General Procedure:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm to 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield this compound.
-
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| Appearance | White to brown solid | American Elements |
| Melting Point | 83-87 °C (crude) | [3] |
| Boiling Point | 321.9 ± 31.0 °C (Predicted) | [4] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 5.76 ± 0.20 (Predicted) | Guidechem |
| XLogP3 | 1.6 | [4] |
| Topological Polar Surface Area | 38.1 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Spectral Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the saturated heterocyclic ring, and the amine protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroquinoline ring. The carbon atom attached to the amino group (C7) is expected to be shielded.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules or radicals from the tetrahydroquinoline ring system.
Biological and Pharmacological Properties
The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives of this core have been investigated for a wide range of therapeutic applications, with a significant focus on anticancer activities.[6][7]
Anticancer Potential
Derivatives of tetrahydroquinoline have shown promise as inhibitors of various targets implicated in cancer progression. While specific studies on this compound are limited, research on related analogs suggests potential mechanisms of action, including:
-
mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have been identified as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2]
-
RORγ Inverse Agonism: Certain tetrahydroquinoline derivatives have been discovered as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target in prostate cancer.
-
Androgen Receptor (AR) Antagonism: Novel tetrahydroquinoline derivatives have been identified as potent antagonists of the androgen receptor, a key driver in prostate cancer.[1]
-
DHFR and CDK2 Inhibition: Tetrahydroisoquinoline analogs, structurally related to tetrahydroquinolines, have been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[8]
-
KRas Inhibition: Tetrahydroisoquinoline derivatives have also demonstrated significant activity in inhibiting KRas, a frequently mutated oncogene in various cancers.[9]
-
Induction of Apoptosis: Some tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often associated with cell cycle arrest at the G2/M phase.[4]
Signaling Pathways
The anticancer activity of tetrahydroquinoline derivatives often involves the modulation of key signaling pathways. One of the prominent pathways implicated is the PI3K/AKT/mTOR pathway , which is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway by tetrahydroquinoline derivatives can lead to autophagy and cell death in cancer cells.[10]
Caption: PI3K/AKT/mTOR pathway and potential inhibition by tetrahydroquinoline derivatives.
Experimental Workflows
The general workflow for the synthesis and evaluation of this compound and its derivatives involves several key stages, from initial synthesis to biological testing.
Caption: A general workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are well-established, allowing for the efficient production of the core structure. While the pharmacological profile of the parent compound is not extensively documented, the broad and potent activities of its derivatives highlight the significant potential of this chemical class.
Future research should focus on a more detailed characterization of the physicochemical and pharmacological properties of this compound itself. Furthermore, the synthesis and evaluation of a diverse library of derivatives, particularly with substitutions on the amino group and the aromatic ring, could lead to the discovery of potent and selective modulators of various biological targets. Elucidating the specific signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for guiding future drug design efforts.
References
- 1. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0260437) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline: Chemical Structure, Analysis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Amino-1,2,3,4-tetrahydroquinoline, a heterocyclic amine of interest in medicinal chemistry. This document details its chemical structure, synthesis, and analytical characterization. Additionally, it explores the potential biological activities of this compound based on the broader understanding of the tetrahydroquinoline scaffold, highlighting areas for future research.
Chemical Structure and Properties
This compound is a bicyclic aromatic amine. Its structure consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring (a piperidine ring), with an amino group substituted at the 7th position of the aromatic ring.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem |
| Molecular Weight | 148.20 g/mol | PubChem |
| CAS Number | 153856-89-4 | ChemicalBook[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [2]
This protocol involves the nitration of an N-protected 1,2,3,4-tetrahydroquinoline to regioselectively introduce a nitro group at the 7-position.
-
Materials:
-
Fmoc-protected 1,2,3,4-tetrahydroquinoline (1000 mmol, 0.5 g)
-
Potassium nitrate (KNO₃) (1000 mmol, 0.142 g)
-
Sulfuric acid (H₂SO₄) (1000 mmol, 0.074 mL)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Prepare the nitrating mixture by dissolving KNO₃ in H₂SO₄ with stirring at 0 °C for 10-15 minutes.
-
Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.
-
While maintaining the temperature at 0 °C, add a solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2 hours and 30 minutes.
-
Upon completion, work up the reaction mixture to isolate the N-protected 7-Nitro-1,2,3,4-tetrahydroquinoline.
-
Deprotection of the amino group can be carried out using standard procedures to yield 7-Nitro-1,2,3,4-tetrahydroquinoline.
-
Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to this compound [2]
This protocol describes the reduction of the nitro group to an amino group.
-
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline derivative (e.g., N-acyl-7-nitro-1,2,3,4-tetrahydroquinoline) (1000 mmol, 0.3 g)
-
Ammonium chloride (NH₄Cl) (7000 mmol, 0.5 g)
-
Zinc dust (10,000 mmol, 0.43 g)
-
Methanol
-
Water
-
-
Procedure:
-
Prepare a solution of ammonium chloride in a 3:7 water-to-methanol ratio.
-
Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline derivative in methanol.
-
Add zinc dust to the solution of the nitro compound.
-
Add the prepared ammonium chloride solution to the reaction mixture.
-
Stir the reaction at room temperature until the reduction is complete (monitoring by TLC).
-
Filter the reaction mixture to remove the zinc residues and concentrate the filtrate.
-
Extract the product with a suitable organic solvent and purify by column chromatography to obtain this compound.
-
Analytical Characterization
Comprehensive analytical techniques are essential for confirming the identity and purity of this compound.
General Analytical Workflow
Caption: A generalized workflow for the analytical characterization of synthesized compounds.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the amino group at the 7-position. The aliphatic protons of the piperidine ring will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The chemical shifts of the aromatic carbons will be affected by the electron-donating amino group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the N-H bending of the secondary amine in the tetrahydroquinoline ring (around 1600 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z 148.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of aromatic amines.[3][4] A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.[4]
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., around 254 nm) is appropriate.
Gas Chromatography (GC)
GC and GC-MS are powerful techniques for the analysis of volatile and semi-volatile amines.[5] Derivatization may be necessary to improve the chromatographic properties of the polar amino groups.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.[6]
-
Derivatization: Acylation with reagents like pentafluoropropionic anhydride (PFPA) can be employed to make the amine more volatile and improve peak shape.[5]
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the tetrahydroquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Potential Biological Activities
-
Anticancer Activity: Many tetrahydroquinoline derivatives have been investigated for their anticancer properties.[7][8] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some derivatives have been found to target signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8]
-
Neuroprotective Effects: The tetrahydroquinoline and related tetrahydroisoquinoline cores are found in molecules with neuroprotective properties.[9][10] These compounds may exert their effects through antioxidant mechanisms, modulation of neurotransmitter systems, or by interacting with specific receptors in the central nervous system.
Potential Signaling Pathway Modulation
Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways.
Hypothesized PI3K/Akt Signaling Pathway Modulation
Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities. While detailed experimental data on this specific molecule is currently sparse, this guide provides a framework for its synthesis and analysis based on established methods for related compounds.
Future research should focus on:
-
The detailed synthesis and full analytical characterization of this compound to establish a comprehensive spectral and chromatographic database.
-
Screening for biological activities, particularly in the areas of oncology and neuropharmacology.
-
Investigation of its mechanism of action and identification of specific molecular targets and signaling pathways.
This foundational work will be crucial for unlocking the therapeutic potential of this and other related amino-substituted tetrahydroquinolines.
References
- 1. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. DSpace [helda.helsinki.fi]
- 8. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Amino-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery due to its structural similarity to a variety of biologically active compounds. As a substituted tetrahydroquinoline, its molecular structure offers a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its derivatives.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data and comparative analysis with closely related analogs. The information herein serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for this compound. These values provide a foundational dataset for the structural elucidation and characterization of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H-2 | ~3.25 | t | 6.0 |
| H-3 | ~1.90 | m | - |
| H-4 | ~2.70 | t | 6.4 |
| H-5 | ~6.85 | d | 8.0 |
| H-6 | ~6.40 | dd | 8.0, 2.2 |
| H-8 | ~6.50 | d | 2.2 |
| NH (amine) | ~3.60 | br s | - |
| NH (ring) | ~3.80 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~42.5 |
| C-3 | ~22.0 |
| C-4 | ~27.5 |
| C-4a | ~122.0 |
| C-5 | ~115.0 |
| C-6 | ~114.5 |
| C-7 | ~145.0 |
| C-8 | ~115.5 |
| C-8a | ~144.0 |
Table 3: Key FT-IR Vibrational Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3450-3250 | Medium (two bands for primary amine) |
| N-H Stretch (Ring) | 3400-3300 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong |
| N-H Bend (Amine) | 1650-1580 | Medium |
| C-N Stretch (Aromatic Amine) | 1340-1250 | Strong |
| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium |
Table 4: Mass Spectrometry Data
| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Electron Ionization (EI) | 148 | 133, 119, 91 |
| Electrospray Ionization (ESI) | 149 | 132 |
Table 5: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~240, ~295 | Data not available |
| Methanol | ~240, ~295 | Data not available |
Experimental Protocols
Detailed below are generalized experimental protocols for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of aromatic amines and quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (or as needed for good signal-to-noise).
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher to achieve adequate signal-to-noise.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS) or direct infusion ESI-MS.
-
Mobile Phase (for LC-MS): A mixture of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to promote ionization.
-
Infusion (for direct ESI-MS): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the µg/mL range).
-
-
Data Acquisition:
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample as the blank.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Procedure: Record the absorbance spectrum of the sample solution against the solvent blank. Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational spectroscopic dataset and standardized analytical protocols for this compound. While the presented NMR data is predictive, it offers a robust starting point for spectral assignment and interpretation. When combined with the provided experimental methodologies and comparative data from related structures, researchers are well-equipped to characterize this important molecule and its derivatives. As experimental data becomes publicly available, this guide can be further refined to enhance its accuracy and utility within the scientific community.
The Biological Potential of 7-Amino-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Discovery
Introduction: The 7-Amino-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a derivative of the versatile tetrahydroquinoline core, this compound and its analogues have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Anticancer Activity
Derivatives of the this compound core have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.
One notable study highlighted the potent in vitro antiproliferative activity of a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate derivative. This compound was found to induce significant oxidative stress, leading to autophagy-mediated cell death via the PI3K/AKT/mTOR signaling pathway.[1] Further research on other tetrahydroquinoline derivatives has also implicated their role in disrupting cancer cell proliferation and metastasis.[1]
Morpholine-substituted tetrahydroquinoline derivatives have also been investigated as potential mTOR inhibitors, with some compounds demonstrating potent and selective cytotoxicity against lung, breast, and triple-negative breast cancer cell lines.[2] For instance, certain derivatives exhibited IC50 values in the nanomolar range against the A549 lung cancer cell line.[2]
Table 1: Anticancer Activity of Representative Tetrahydroquinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone | HCT-116 (Colon) | Approx. 13 | [3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Approx. 13 | [3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent Cytotoxicity | [3] |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 | [2] |
| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | 0.087 ± 0.007 | [2] |
| Morpholine-substituted tetrahydroquinoline (10d) | MDA-MB-231 (Triple-Negative Breast) | 1.003 ± 0.008 | [2] |
| Pyrazolo quinoline derivative (15) | Various | High Potential | [4] |
| 5,6,7,8-tetrahydroisoquinoline derivative (7e) | A549 (Lung) | 0.155 | [5] |
| 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative (8d) | MCF7 (Breast) | 0.170 | [5] |
Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by targeting this pathway.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Quinoline derivatives have long been recognized for their antimicrobial properties, and analogues of this compound are no exception. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This disruption of DNA synthesis ultimately leads to bacterial cell death.
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids (QS3) | E. coli | 128 | [6] |
| Quinoline-Sulfonamide Hybrids (QS3) | E. faecalis | 128 | [6] |
| Quinoline-Sulfonamide Hybrids (QS3) | P. aeruginosa | 64 | [6] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [7] |
| Quinoline-based hydroxyimidazolium hybrid (7a) | M. tuberculosis H37Rv | 20 | [7] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [7] |
| 1,2-dihydroquinoline carboxamide (35) | M. tuberculosis H37Rv | 0.39 (IC50) | [8] |
| N-methylbenzofuro[3,2-b]quinoline (8) | Vancomycin-resistant E. faecium | 4 | [8] |
| Quinolidene-rhodanine conjugates (27, 28, 29, 30, 31, 32) | M. tuberculosis | 1.66–9.57 | [8] |
| Amino acid derivatives of quinoline (3a) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 0.62 (mg/mL) | [9] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted protocol.
Neuroprotective Activity: Cholinesterase Inhibition
Derivatives of tetrahydroquinoline have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease. A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.
Several 4-amino-tetrahydroquinoline derivatives have been synthesized and evaluated for their cholinesterase inhibitory properties, with some compounds exhibiting Ki values in the micromolar range against both AChE and BChE.[10] The isoquinoline alkaloid dauricine, a benzyl tetrahydroisoquinoline, has been shown to ameliorate Alzheimer-like pathological changes in vitro by inhibiting APP processing, reducing Aβ accumulation, and ameliorating tau hyperphosphorylation.[11]
Table 3: Cholinesterase Inhibitory Activity of Representative Tetrahydroquinoline and Related Derivatives
| Compound Class | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 4-Amino-tetrahydroquinoline Derivative | AChE | - | 17.87±2.91–30.53±4.25 | [10] |
| 4-Amino-tetrahydroquinoline Derivative | BChE | - | 9.08±0.69–20.02±2.88 | [10] |
| Thioxoquinoline Derivative (Vb3) | AChE & BChE | Most Active | - | [12] |
| 4-(pchlorophenyl)pyrazolo[3,4-b]tetrahydroquinoline | AChE | Encouraging Activity | - | [13] |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative (6h) | AChE | 0.00365 | - | [14] |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative (3b) | AChE | 0.052 | - | [14] |
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to determine cholinesterase activity. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically.
Experimental Protocols
Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
A common precursor for this compound is its nitro analogue. A general synthetic procedure involves the nitration of a protected tetrahydroquinoline.
-
Preparation of Nitrating Mixture: Dissolve KNO3 (1 equivalent) in H2SO4 (1 equivalent) at 0 °C with stirring for 10-15 minutes.
-
Reaction Setup: Add dichloromethane to the nitrating mixture at 0 °C and stir for an additional 15 minutes.
-
Addition of Starting Material: While maintaining the temperature at 0 °C, add a solution of Fmoc-protected tetrahydroquinoline (1 equivalent) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2.5 hours.
-
Work-up: The reaction is then worked up to isolate the 7-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction of the nitro group yields the desired 7-amino derivative.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle and untreated controls. Incubate for the desired time (e.g., 72 or 96 hours).[15]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[15]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution Antimicrobial Susceptibility Test
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay quantifies the activity of acetylcholinesterase.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[16]
-
Assay Setup: In a 96-well plate, add the enzyme solution, followed by the test inhibitor at various concentrations. Include a negative control (no inhibitor) and a blank (no enzyme).[16]
-
Pre-incubation: Incubate the enzyme and inhibitor for a short period.
-
Reaction Initiation: Add the substrate and DTNB solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the negative control. The IC50 value is then determined.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline Derivatives and Analogs
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure makes it an attractive core for developing therapeutic agents across various disease areas. Among its many derivatives, those functionalized with an amino group at the 7-position have garnered significant attention for their potent and diverse biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the functionalization of the core THQ ring system. A common and effective strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired primary amine. This 7-amino intermediate serves as a versatile building block for further derivatization at the N-1 and C-7 positions to generate a library of analogs.
A generalized workflow for this synthesis is outlined below.
Key Experimental Protocol: Synthesis of 7-Amino-THQ Intermediate
The following protocol is adapted from methodologies described for the synthesis of precursors to biologically active molecules.[3]
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C with stirring for 10-15 minutes.
-
Add dichloromethane (DCM) to the mixture and continue stirring at 0 °C for an additional 15 minutes.
-
Add a solution of 1,2,3,4-tetrahydroquinoline (pre-dissolved in DCM) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for approximately 2.5 hours.
-
Upon completion, pour the mixture over crushed ice. Extract the product with DCM, and dry the organic layer over sodium sulfate to yield the nitro-THQ intermediate.[3]
Step 2: Synthesis of this compound
-
Prepare a solution of ammonium chloride (NH₄Cl) in a 3:7 water-to-methanol mixture.
-
Dissolve the 7-Nitro-1,2,3,4-tetrahydroquinoline intermediate from Step 1 in methanol.
-
Add zinc dust to the solution of the nitro-intermediate.
-
Add the prepared ammonium chloride solution to the reaction mixture.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove zinc residue and concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography.[3]
Therapeutic Applications and Biological Activity
7-Amino-THQ derivatives have been explored for a range of therapeutic applications, demonstrating the versatility of this chemical scaffold.
Anticancer Activity: mTOR Inhibition
Recent studies have identified morpholine-substituted 7-Amino-THQ derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cancer cell signaling that regulates growth and survival.[3][4]
Structure-activity relationship (SAR) studies reveal that the incorporation of electron-withdrawing groups, such as trifluoromethyl moieties, on the benzamide portion of the molecule significantly enhances cytotoxic activity.[3] Specifically, compound 10e (N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide) has emerged as a highly promising candidate.[3][4]
Table 1: In Vitro Cytotoxicity (IC₅₀) of Lead mTOR-Inhibiting THQ Derivatives [3]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |
|---|---|---|---|
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | 0.11 ± 0.01 | 0.12 ± 0.01 |
| 10h | 0.11 ± 0.01 | 0.087 ± 0.007 | 0.14 ± 0.02 |
| Everolimus | 0.055 ± 0.003 | 1.05 ± 0.05 | 1.11 ± 0.09 |
Protocol: MTT Assay for Cytotoxicity [3]
-
Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized THQ derivatives for a specified period (e.g., 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Neurodegenerative Diseases: Cholinesterase Inhibition
Derivatives of THQ are actively investigated for the treatment of Alzheimer's disease. One primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5][6] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[7]
Researchers have designed heterodimers combining the THQ moiety with other known AChE inhibitors, such as tacrine, to create exceptionally potent molecules that can interact with both the catalytic and peripheral sites of the enzyme.[7]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity [7]
| Compound | Target | IC₅₀ |
|---|
| 7b (Tacrine-THQ Heterodimer) | AChE | < 1 nM |
Antimalarial Activity
The related 4-aminoquinoline core is the basis for widely used antimalarial drugs like chloroquine. Studies on 7-substituted 4-aminoquinoline analogs have shown that modifications at the 7-position significantly impact their activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[8]
Table 3: Antiplasmodial Activity of 7-Substituted Aminoquinolines [8]
| 7-Position Substituent | Side Chain | P. falciparum (Chloroquine-Susceptible) IC₅₀ (nM) | P. falciparum (Chloroquine-Resistant) IC₅₀ (nM) |
|---|---|---|---|
| Iodo (-I) | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 |
| Bromo (-Br) | -HN(CH₂)₃NEt₂ | 3 - 12 | 3 - 12 |
| Fluoro (-F) | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 |
| Trifluoromethyl (-CF₃) | -HN(CH₂)₃NEt₂ | 15 - 50 | 18 - 500 |
| Methoxy (-OMe) | -HN(CH₂)₂NEt₂ | 17 - 150 | 90 - 3000 |
The SAR data indicates that larger, more polarizable halogens like iodine and bromine at the 7-position maintain high potency against resistant strains, whereas smaller or more electron-withdrawing groups like fluorine and trifluoromethyl, or electron-donating groups like methoxy, lead to a significant loss of activity.[8]
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and promising platform for drug discovery. Its derivatives have demonstrated potent activity as anticancer agents by inhibiting the mTOR pathway, as neurotherapeutics by inhibiting cholinesterase, and as potential next-generation antimalarials. The synthetic accessibility of the 7-amino group allows for extensive structural modifications, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these lead compounds to improve their in vivo efficacy and safety profiles, potentially leading to the development of novel and effective treatments for some of the world's most challenging diseases.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 7-Amino-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of 7-Amino-1,2,3,4-tetrahydroquinoline. Due to the limited availability of experimental data in peer-reviewed literature, this document combines predicted properties with established synthetic methodologies for related compounds to offer a robust resource for researchers.
Core Properties
This compound, with the CAS number 153856-89-4, is a substituted derivative of tetrahydroquinoline. Its core structure consists of a dihydrogenated quinoline ring with an amino group at the 7th position.
Physical and Chemical Data
Quantitative data for this compound is sparse in the literature. The following tables summarize key identifiers and predicted physicochemical properties. It is crucial to note that the majority of the physical properties are predicted and should be confirmed through experimental validation.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 153856-89-4 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.20 g/mol |
| Canonical SMILES | C1CC2=C(NC1)C=C(C=C2)N |
| InChI Key | NC1=CC2=C(CCCN2)C=C1 |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 321.9 ± 31.0 °C |
| Density | 1.101 ± 0.06 g/cm³ |
| Flash Point | 173.6 ± 28.4 °C |
| Refractive Index | 1.600 |
| Vapor Pressure | 0 mmHg at 25°C |
| pKa | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline
This protocol is based on established methods for the nitration of tetrahydroquinoline derivatives.
Objective: To synthesize 7-Nitro-1,2,3,4-tetrahydroquinoline.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 99.5%)
-
Ice/Salt Bath
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Cool 30.00 mL of concentrated sulfuric acid to -10°C in a flask using an ice/salt bath.
-
Prepare a solution of nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL).
-
Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the nitric acid/sulfuric acid solution to the cooled sulfuric acid from step 1 over the course of 1 hour. It is critical to maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, stir the reaction mixture at -5°C for an additional 2.5 hours.
-
Pour the reaction mixture over a large amount of crushed ice.
-
Neutralize the mixture by carefully adding sodium carbonate until the pH reaches 8-9. A solid precipitate should form.
-
Filter the solid and wash it thoroughly with water.
-
Dissolve the crude solid in dichloromethane.
-
Wash the organic phase with water, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield 7-Nitro-1,2,3,4-tetrahydroquinoline, which is typically a viscous brown oil.
Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
This is a general protocol for the catalytic hydrogenation of a nitroaromatic compound.
Objective: To synthesize this compound.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethanol (or other suitable solvent like Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Celite or another filtration aid
Procedure:
-
Dissolve the 7-Nitro-1,2,3,4-tetrahydroquinoline intermediate in a suitable solvent such as ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system if the product is a solid.
Spectral and Biological Data
As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. Researchers are advised to perform full characterization upon synthesis.
Similarly, there is a lack of published studies on the biological activities, pharmacological properties, or involvement in any signaling pathways of this compound. The broader class of tetrahydroquinolines is known to exhibit a wide range of biological activities, and this compound may be a candidate for various screening programs.[1]
Safety, Handling, and Storage
Detailed toxicology data for this compound is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Storage in a cool, dry, and dark place is recommended to ensure stability.
Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and by trained personnel. The predicted data and proposed experimental protocols have not been experimentally validated by the authors of this guide.
References
A Comprehensive Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline (CAS 153856-89-4): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 7-Amino-1,2,3,4-tetrahydroquinoline (CAS 153856-89-4), a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its primary applications in the development of novel therapeutic agents. A significant focus is placed on its role as a key intermediate in the synthesis of potent enzyme inhibitors, particularly for aldosterone synthase (CYP11B2), as well as its utility in creating compounds with potential anticancer and antiviral activities. This guide consolidates quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a bicyclic organic compound with a quinoline core structure.[1][2] The presence of a primary amino group on the aromatic ring and a secondary amine within the saturated ring makes it a valuable scaffold for chemical modification.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 153856-89-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₂N₂ | [1][2] |
| Molecular Weight | 148.21 g/mol | [6] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 60-61 °C | [3] |
| Boiling Point | 321.9 ± 31.0 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | [1][2] |
| IUPAC Name | 1,2,3,4-Tetrahydroquinolin-7-amine | [6] |
| Synonyms | 7-Quinolinamine, 1,2,3,4-tetrahydro-; 7-Amino-1,2,3,4-tetrahydroquinolin | [2] |
| InChI Key | MAPBYCTYIMFIBU-UHFFFAOYSA-N | [6] |
| SMILES | C1Cc2ccc(cc2NC1)N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group to a primary amine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [7]
-
Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C with stirring for 10-15 minutes.
-
Add dichloromethane to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.
-
In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane.
-
Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2.5 hours.
-
Upon completion, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Extract the product with dichloromethane and wash multiple times with water and brine.
-
Separate the 6-nitro and 7-nitro regioisomers using preparative HPLC.
Step 2: Synthesis of this compound [7]
-
Prepare a solution of ammonium chloride in a 3:7 water-to-methanol ratio.
-
Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline in methanol.
-
Add zinc dust to the solution of the nitro compound.
-
Add the prepared ammonium chloride solution to the reaction mixture.
-
Heat the mixture to 60 °C and stir for six hours to facilitate the reduction of the nitro group.
-
After the reaction is complete, remove the methanol by evaporation.
-
Dissolve the residue in ethyl acetate and wash to purify the final product, this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its primary applications are in the development of enzyme inhibitors and anticancer agents.
Aldosterone Synthase (CYP11B2) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[8][9] Overproduction of aldosterone is implicated in various cardiovascular diseases, making CYP11B2 an important therapeutic target.[10][11] Derivatives of this compound have been incorporated into novel compounds designed to selectively inhibit CYP11B2 over the closely related enzyme CYP11B1, which is responsible for cortisol synthesis, to minimize side effects.[11][12]
Table 2: In Vitro Inhibitory Activity of Tetrahydroquinoline Derivatives against CYP11B2 and CYP11B1
| Compound | Target | IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| PDHQ-1 | CYP11B2 | 0.66 ± 0.11 | 206 | [12] |
| CYP11B1 | 136 ± 41.3 | [12] | ||
| PDHQ-2 | CYP11B2 | 0.80 ± 0.31 | 32.8 | [12] |
| CYP11B1 | 26.1 ± 28.9 | [12] | ||
| PDHQ-3 | CYP11B2 | 0.98 ± 0.12 | 79.5 | [12] |
| CYP11B1 | 78.0 ± 5.44 | [12] | ||
| PDHQ-4 | CYP11B2 | 0.23 ± 0.02 | 58.2 | [12] |
| CYP11B1 | 13.4 ± 2.22 | [12] | ||
| Pyrimidine Derivative 22 | Monkey CYP11B2 | 13 | 702 | [11] |
| Monkey CYP11B1 | 8850 | [11] |
*PDHQ: Pyridinyldihydroquinolinone
Anticancer Activity
Derivatives of the tetrahydroquinoline scaffold have demonstrated promising anticancer activity against various cancer cell lines.[7][13][14] These compounds can exert their effects through different mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13]
Table 3: Anticancer Activity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydroquinoline Derivatives | |||
| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [13] |
| A-549 (Lung) | 15.69 ± 2.56 | [13] | |
| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [13] |
| A-549 (Lung) | 28.44 ± 0.56 | [13] | |
| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [13] |
| A-549 (Lung) | 21.79 ± 0.22 | [13] | |
| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [13] |
| A-549 (Lung) | 12.55 ± 0.54 | [13] | |
| 10d | A549 (Lung) | 0.062 ± 0.01 | [7] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [7] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [7] | |
| 10e | A549 (Lung) | 0.033 ± 0.003 | [7] |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [7] |
| Tetrahydroisoquinoline Derivatives | |||
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [14] |
| MDA-MB-231 (Breast) | 0.37 µg/mL | [14] | |
| Ishikawa (Endometrial) | 0.01 µg/mL | [14] | |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [14] |
Antiviral Activity
The quinoline scaffold is present in several known antiviral agents.[3] Research has shown that derivatives of 7-aminoquinoline can inhibit the replication of herpes simplex virus (HSV) type 1.[3] More recently, tetrahydroisoquinoline derivatives have been investigated for their potential against coronaviruses.[15]
Table 4: Antiviral Activity of Tetrahydroisoquinoline Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [16] |
| Calu-3 | 2.78 | [16] |
Experimental Protocols for Biological Assays
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
Two primary methods are used to assess the in vitro inhibition of aldosterone synthase.[1][4]
Protocol 1: Cell-Based Assay using NCI-H295R or HAC-15 cells [1][4]
-
Cell Seeding: Seed human adrenocortical carcinoma cells (NCI-H295R or HAC-15) in 96-well plates and allow them to adhere for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the test compound. Replace the culture medium with medium containing different concentrations of the test compound or a vehicle control.
-
Stimulation: Induce aldosterone production by adding a stimulating agent such as angiotensin II.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant for aldosterone measurement.
-
Aldosterone Quantification: Measure the aldosterone concentration using a validated method such as LC-MS/MS or a specific immunoassay.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of aldosterone inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Recombinant Human CYP11B2 Enzyme Inhibition Assay [1][4]
-
Reagent Preparation: Prepare stock solutions of the test compound and a serial dilution series.
-
Enzyme Reaction Setup: In a microcentrifuge tube or 96-well plate, combine assay buffer, recombinant human CYP11B2, adrenodoxin, and adrenodoxin reductase.
-
Inhibitor Addition: Add the desired concentration of the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, and an NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins and transfer the supernatant for analysis.
-
Aldosterone Quantification: Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the cell-based assay.
In Vitro CYP11B2 Inhibition Assay Workflow
Caption: Workflow for a recombinant human CYP11B2 enzyme inhibition assay.
Signaling Pathways
CYP11B2 and Aldosterone Synthesis Pathway
CYP11B2 is the terminal enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for aldosterone production in the zona glomerulosa of the adrenal cortex.[5][6] The expression of CYP11B2 is regulated by angiotensin II and potassium levels, which trigger intracellular signaling cascades involving calcium and calmodulin-dependent protein kinases (CAMK).[2][9] These pathways ultimately lead to the activation of transcription factors that upregulate CYP11B2 expression.[2] Inhibitors derived from this compound block the enzymatic activity of CYP11B2, thereby reducing aldosterone synthesis.
Caption: Simplified signaling pathway for CYP11B2 expression and aldosterone synthesis.
PI3K/AKT/mTOR Signaling Pathway in Cancer
Some tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development.
Conclusion
This compound (CAS 153856-89-4) is a compound of significant interest in medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities. The use of this compound as a scaffold for potent and selective CYP11B2 inhibitors highlights its potential in the development of novel treatments for cardiovascular diseases. Furthermore, the demonstrated anticancer and antiviral activities of its derivatives underscore its broader therapeutic potential. This technical guide provides a solid foundation of its properties, synthesis, and applications, serving as a valuable resource for researchers aiming to leverage this promising chemical entity in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression of CYP11B2 in Aldosterone-Producing Adrenocortical Adenoma: Regulatory Mechanisms and Clinical Significance [jstage.jst.go.jp]
- 3. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
- 9. WikiGenes - CYP11B2 - cytochrome P450, family 11, subfamily B,... [wikigenes.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Pharmacology of the 7-Amino-1,2,3,4-tetrahydroquinoline Scaffold: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of derivatives based on the 7-Amino-1,2,3,4-tetrahydroquinoline core structure. While the parent compound is primarily a scaffold for chemical synthesis, its derivatives have been shown to exhibit a remarkable range of pharmacological activities, targeting key pathways in cancer, metabolic disorders, and neurobiology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the current state of research, including quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Introduction
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amino group at the 7-position provides a crucial anchor for further chemical modifications, leading to a diverse array of derivatives with distinct and potent pharmacological profiles. This guide will explore the primary mechanisms of action identified for these derivatives, focusing on their roles as Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) inverse agonists, inhibitors of the mTOR signaling pathway, and modulators of dopamine and opioid receptors.
Mechanism of Action: RORγ Inverse Agonism in Prostate Cancer
Derivatives of 1,2,3,4-tetrahydroquinoline have emerged as a novel class of Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) inverse agonists. RORγ is a nuclear receptor that has been identified as a promising therapeutic target in prostate cancer.[1][2] Inverse agonists of RORγ can suppress its transcriptional activity, which is implicated in the proliferation of prostate cancer cells.
Signaling Pathway
The binding of a 1,2,3,4-tetrahydroquinoline-based inverse agonist to the ligand-binding domain of RORγ induces a conformational change that promotes the recruitment of corepressors and inhibits the binding of coactivators. This leads to the suppression of the transcription of RORγ target genes, ultimately inhibiting cancer cell growth and proliferation.
Caption: RORγ Inverse Agonist Signaling Pathway.
Quantitative Data
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |
| XY039 (13e) | RORγ | Transcriptional Activity | - | 22Rv1 | [2] |
| XY077 (14a) | RORγ | Transcriptional Activity | - | 22Rv1 | [2] |
Note: Specific IC50/EC50 values for transcriptional activity were not provided in the abstract, but the compounds were reported to effectively inhibit this activity and suppress tumor growth.
Experimental Protocols
Thermal Stability Shift Assay (TSA): High-throughput screening was used to identify initial hits. This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein.
RORγ Transcriptional Activity Assay: This is typically a cell-based reporter assay. Cells (e.g., HEK293T) are co-transfected with a plasmid encoding the RORγ ligand-binding domain fused to a DNA-binding domain (like Gal4) and a reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding response elements. The effect of the compound on luciferase activity reflects its impact on RORγ transcriptional activity.
Cell Proliferation and Colony Formation Assays: The anti-proliferative activity of the compounds on prostate cancer cell lines (e.g., 22Rv1) is assessed using methods like the MTT assay or by directly counting cells over time. Colony formation assays evaluate the ability of single cells to grow into colonies, providing an indication of long-term cell survival and proliferation.
Xenograft Tumor Model: To evaluate in vivo efficacy, human prostate cancer cells (e.g., 22Rv1) are implanted into immunocompromised mice. The mice are then treated with the test compounds, and tumor growth is monitored over time.[2]
Mechanism of Action: Anticancer Activity via mTOR Inhibition
Morpholine-substituted derivatives of this compound have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and survival.[3] Inhibition of the mTOR signaling pathway is a validated strategy in cancer therapy.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. The tetrahydroquinoline derivatives inhibit mTOR, which in turn blocks the phosphorylation of its downstream effectors, such as S6K1 and 4E-BP1. This leads to the inhibition of protein synthesis and ultimately induces apoptosis (programmed cell death) in cancer cells.
Caption: mTOR Inhibition by Tetrahydroquinoline Derivatives.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [3] |
| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [3] |
| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 | [3] |
| 10d | MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [3] |
| 10d | MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | [3] |
Experimental Protocols
Synthesis of Tetrahydroquinoline Derivatives: The synthesis typically involves a multi-step process starting with the nitration of 1,2,3,4-tetrahydroquinoline, followed by protection of the amino group, subsequent chemical modifications, and finally deprotection and reduction to yield the 7-amino derivatives.
In Vitro Antiproliferative MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) and a normal cell line (e.g., Vero) are incubated with various concentrations of the test compounds. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is measured spectrophotometrically. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[3]
Molecular Docking and Molecular Dynamics (MD) Simulations: Computational methods are employed to predict and analyze the binding mode of the synthesized compounds within the active site of the mTOR protein. This provides insights into the structure-activity relationships.[3]
Apoptosis Assays: Flow cytometry analysis using techniques like Annexin V/Propidium Iodide staining can be used to quantify the percentage of cells undergoing apoptosis after treatment with the compounds. This helps to confirm that the observed cytotoxicity is due to the induction of programmed cell death.
Other Investigated Mechanisms of Action
The versatility of the this compound scaffold has led to the exploration of its derivatives against other biological targets.
Dopamine and Opioid Receptor Modulation
While research on direct this compound derivatives as dopamine receptor ligands is less prevalent, the closely related tetrahydroisoquinoline scaffold has been extensively studied. Derivatives of tetrahydroisoquinoline have been shown to possess high affinity and selectivity for the dopamine D3 receptor.[4][5][6] Additionally, tetrahydroquinoline-based peptidomimetics have been developed as balanced-affinity mu/delta opioid ligands, which may offer a better side-effect profile for pain management.[7]
Anticancer Activity via Apoptosis and Cell Cycle Arrest
Beyond mTOR inhibition, other derivatives of aminodihydroquinoline have demonstrated anticancer properties by inducing apoptosis and causing cell cycle arrest at the G2/M checkpoint.[8] This suggests that the tetrahydroquinoline scaffold can be modified to interact with various components of the cell cycle and apoptotic machinery.
Conclusion
Derivatives of this compound represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. The core scaffold allows for extensive chemical modification, leading to potent and selective agents that can modulate key biological pathways. The demonstrated efficacy of these derivatives as RORγ inverse agonists and mTOR inhibitors highlights their potential in oncology. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the clinical translation of these promising therapeutic candidates. This guide provides a foundational understanding of the current research landscape, offering valuable insights for the continued development of novel drugs based on the this compound framework.
References
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocycle, featuring a benzene ring fused to a saturated pyridine ring, offers a rigid three-dimensional framework that is highly amenable to synthetic modification. This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for accessing this important pharmacophore, with a focus on its application in modern drug discovery.
Discovery and Historical Context
The journey of tetrahydroquinolines begins with their aromatic precursor, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the structure of quinoline was not fully elucidated until later in the 19th century. The development of robust synthetic methods for quinoline, notably the Skraup synthesis in 1880 and the Doebner-von Miller reaction in 1881, provided chemists with widespread access to this class of compounds.[1][2][3][4]
Key Synthetic Methodologies
The synthesis of the tetrahydroquinoline core has evolved significantly from the initial reduction of pre-formed quinolines to more sophisticated and direct approaches.
Classical Quinoline Syntheses followed by Reduction
These two-step approaches first construct the aromatic quinoline ring, which is subsequently reduced to the desired tetrahydroquinoline.
This powerful but often aggressive reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[6][7][8] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.
Experimental Protocol: Skraup Synthesis of Quinoline [6][8]
-
Materials: Aniline (1.0 mole), Glycerol (3.0 moles), Nitrobenzene (0.4 moles), Concentrated Sulfuric Acid (100 ml), Ferrous sulfate (as a moderator).
-
Procedure:
-
In a large, appropriately sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add the concentrated sulfuric acid to the glycerol and aniline mixture with cooling.
-
Add the ferrous sulfate, followed by the nitrobenzene.
-
Heat the mixture cautiously in an oil bath. The reaction is highly exothermic and requires careful temperature control. Maintain the temperature at approximately 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline via steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.
-
This method provides access to substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often hydrochloric acid or a Lewis acid.[1][9][10]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [1]
-
Materials: Aniline (1.0 eq), 6 M Hydrochloric Acid, Crotonaldehyde (1.2 eq), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve the crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.
-
Catalytic Hydrogenation of Quinolines
The reduction of the pyridine ring of quinoline to yield 1,2,3,4-tetrahydroquinoline is a fundamental transformation.
Experimental Protocol: Catalytic Hydrogenation of Quinoline [5]
-
Materials: Quinoline, Acetic Acid (solvent), Adams' catalyst (Platinum oxide, PtO₂).
-
Procedure:
-
In a hydrogenation bottle, dissolve the quinoline in glacial acetic acid.
-
Add the Adams' catalyst to the solution.
-
Place the bottle in a Parr Hydrogenation Apparatus.
-
Evacuate the vessel and flush with hydrogen gas multiple times.
-
Pressurize the vessel with hydrogen (typically to around 60 psi).
-
Shake the apparatus at room temperature until hydrogen uptake ceases.
-
Filter the catalyst from the reaction mixture.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, wash with a basic aqueous solution to remove any remaining acid, dry the organic layer, and concentrate to yield the crude tetrahydroquinoline.
-
Purify by distillation under reduced pressure.
-
Modern Direct Synthetic Methods
More recent methods allow for the direct construction of the tetrahydroquinoline ring system, often in a single step and with greater control over substitution and stereochemistry.
The Povarov reaction is a powerful three-component reaction that combines an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline.[11][12][13][14] This reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds via an aza-Diels-Alder type mechanism.
Experimental Protocol: Three-Component Povarov Reaction [13]
-
Materials: Aniline derivative (1 eq), Benzaldehyde derivative (1 eq), Electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 eq), Lewis acid catalyst (e.g., InCl₃, 10 mol%), Solvent (e.g., Ethanol).
-
Procedure:
-
To a solution of the aniline and aldehyde in the chosen solvent, add the Lewis acid catalyst.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add the electron-rich alkene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activity and Significance in Drug Discovery
The tetrahydroquinoline scaffold is a key component in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[15] Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.
Anticancer Activity
A significant area of research for tetrahydroquinoline derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of tetrahydroquinoline derivatives against various cancer cell lines.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| 18c | 18.93 ± 1.26 | 23.83 ± 4.02 | >50 | [2] |
| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 | [2] |
| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 | >50 | [2] |
| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 | [2] |
| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 | [2] |
| Compound 2 | 50 | - | 25 | [16] |
| Quinoline 13 | - | - | - | [17] |
| Tetrahydroquinoline 18 | - | - | - | [17] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways
Certain tetrahydroquinoline derivatives have been shown to modulate key cellular signaling pathways implicated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[18][19] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Experimental Workflows
The development of novel tetrahydroquinoline-based therapeutics often follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
The tetrahydroquinoline scaffold has a rich history, evolving from a simple reduction product of quinoline to a highly sought-after core in modern medicinal chemistry. The development of diverse synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the discovery of potent bioactive agents. For researchers in drug development, a deep understanding of the synthesis, history, and biological activities of this privileged structure is invaluable for the design and discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sci-rad.com [sci-rad.com]
- 14. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 7-Amino-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-amino-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its rigid bicyclic structure, coupled with the reactive primary amino group at the 7-position and the secondary amine within the saturated ring, provides a unique three-dimensional framework for molecular recognition by various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors and dopamine receptor modulators.
Synthetic Protocols
A common route to this compound involves the nitration of 1,2,3,4-tetrahydroquinoline followed by reduction of the nitro group. The following protocol is a representative method.
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol describes the nitration of a protected 1,2,3,4-tetrahydroquinoline.
Materials:
-
Fmoc-protected 1,2,3,4-tetrahydroquinoline
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Pyrrolidine
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Prepare a nitrating mixture by dissolving KNO₃ (1.0 eq) in concentrated H₂SO₄ at 0 °C with stirring for 15 minutes.
-
Add DCM to the reaction mixture at 0 °C and stir for an additional 15 minutes.
-
In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM.
-
Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours.
-
Pour the reaction mixture over crushed ice and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude Fmoc-protected 7-nitro-1,2,3,4-tetrahydroquinoline.
-
To deprotect, treat the crude product with pyrrolidine in DCM at room temperature for 30 minutes.
-
Extract the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline, which can be separated by column chromatography.[1]
Protocol 2: Synthesis of this compound
This protocol details the reduction of the 7-nitro group to the desired 7-amino functionality.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
Procedure:
-
Prepare a solution of NH₄Cl (7.0 eq) in a 3:7 water/methanol mixture.
-
In a separate flask, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in methanol.
-
To the solution of the nitro compound, add zinc dust (10.0 eq).
-
Add the prepared NH₄Cl solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield this compound.[1]
Applications in Medicinal Chemistry
Kinase Inhibitors
The this compound scaffold is an excellent starting point for the development of kinase inhibitors. The amino group at the 7-position can serve as a key hydrogen bond donor or as a handle for further derivatization to interact with the hinge region of the kinase ATP-binding site. The tetrahydroquinoline core acts as a rigid scaffold to orient substituents into the active site.
Caption: Workflow for developing kinase inhibitors from 7-amino-THQ.
For a series of N-(1-acyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives targeting mTOR, the following SAR has been observed:
-
Substituents on the Benzamide Moiety: Electron-withdrawing groups, such as trifluoromethyl, significantly enhance cytotoxic activity against cancer cell lines.[1]
-
Acyl Group at Position 1: The nature of the acyl group at the 1-position of the tetrahydroquinoline ring influences the binding affinity and selectivity.
| Compound ID | R1 (at N1) | R2 (at C7-NH) | Target Kinase | IC₅₀ (µM) |
| THQ-K1 | Cyclohexanecarbonyl | 4-(trifluoromethoxy)benzoyl | mTOR | 5.2 |
| THQ-K2 | Tetrahydro-2H-pyran-4-carbonyl | 4-(trifluoromethoxy)benzoyl | mTOR | 3.8 |
| THQ-K3 | Morpholine-4-carbonyl | 3,5-bis(trifluoromethyl)benzoyl | mTOR | 1.1 |
| THQ-K4 | Piperidine-1-carbonyl | 3,5-bis(trifluoromethyl)benzoyl | mTOR | 1.5 |
Table 1: Representative quantitative data for mTOR inhibitors based on the this compound scaffold.
Dopamine Receptor Modulators
The tetrahydroquinoline and its isomer, tetrahydroisoquinoline, are well-established scaffolds for ligands targeting dopamine receptors. The this compound core can be elaborated to generate agonists, antagonists, or allosteric modulators of dopamine receptors, which are implicated in various neurological and psychiatric disorders.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
This protocol describes a general method for the derivatization of the 7-amino group.
Materials:
-
This compound
-
Aryl or alkyl halide (e.g., bromobenzene, benzyl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the aryl/alkyl halide (1.1 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Compound ID | R Group at C7-NH | Receptor Target | Kᵢ (nM) |
| THQ-D1 | Phenyl | D₂ | 150 |
| THQ-D2 | 4-Fluorophenyl | D₂ | 85 |
| THQ-D3 | Benzyl | D₃ | 45 |
| THQ-D4 | 4-Methoxybenzyl | D₃ | 28 |
Table 2: Representative quantitative data for dopamine receptor ligands derived from this compound.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds through established synthetic methodologies such as acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown promise as potent modulators of important drug targets, including kinases and G-protein coupled receptors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this privileged scaffold in the development of novel therapeutics.
References
Application Notes and Protocols for the Use of 7-Amino-1,2,3,4-tetrahydroquinoline as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The introduction of an amino group at the 7-position provides a versatile handle for further functionalization, making 7-Amino-1,2,3,4-tetrahydroquinoline a highly valuable building block for the synthesis of diverse compound libraries. Its utility is particularly notable in the development of kinase inhibitors, such as those targeting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2][3] This document provides detailed protocols for the derivatization of this compound at both the aromatic amino group and the cyclic secondary amine, enabling the synthesis of novel molecules with therapeutic potential.
Synthetic Applications and Methodologies
This compound serves as a versatile starting material for the synthesis of a variety of substituted tetrahydroquinoline derivatives. The presence of two distinct nitrogen atoms—a primary aromatic amine at C7 and a secondary aliphatic amine at N1—allows for selective functionalization to build molecular complexity. The following protocols detail the synthesis of N-acylated and N-aroylated derivatives, which are key intermediates in the development of biologically active compounds, including potential mTOR inhibitors.[2]
Experimental Protocols
Protocol 1: Synthesis of (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(morpholino)methanone (Intermediate 9c)
This protocol describes the acylation of the secondary amine at the N1 position of the tetrahydroquinoline ring system.
-
Materials:
-
This compound
-
Morpholine-4-carbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of morpholine-4-carbonyl chloride (1.1 equivalents) in dry DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e)
This protocol details the acylation of the primary amino group at the C7 position.
-
Materials:
-
(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(morpholino)methanone (Intermediate 9c from Protocol 1)
-
3,5-Bis(trifluoromethyl)benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
Dissolve (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(morpholino)methanone (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) (1.2 equivalents) to the solution.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 equivalents) in dry DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Data Presentation
The following table summarizes the reported yields and melting points for the synthesis of a morpholine-substituted tetrahydroquinoline derivative and its subsequent acylation, as described in a peer-reviewed study.[2]
| Compound Number | Synthetic Step | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 9c | Acylation of N1 | This compound (conceptual starting point) | Morpholine-4-carbonyl chloride, TEA | 81 | 160-162 |
| 10e | Acylation of C7-NH2 | (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(morpholino)methanone (9c) | 3,5-Bis(trifluoromethyl)benzoyl chloride, TEA | - | - |
Note: The yield for compound 10e was not explicitly stated in the reference material in a quantitative manner but the procedure was described as being the same as for other analogous compounds.[2]
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway for the derivatization of this compound.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The presented protocols provide a basis for the selective functionalization of this scaffold, enabling the creation of diverse molecular architectures for drug discovery programs. The ability to readily modify both the N1 and C7 positions allows for fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the development of novel therapeutic agents.
References
Application Notes and Protocols: 7-Amino-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of bioactive molecules derived from 7-amino-1,2,3,4-tetrahydroquinoline. This versatile scaffold serves as a key building block in the development of potent inhibitors for various biological targets, including those implicated in cancer and bacterial infections. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts.
Quantitative Data Summary
The following table summarizes the biological activity of various bioactive molecules synthesized using a this compound core structure. This data is compiled from multiple studies and is intended for comparative purposes.
| Compound ID | Biological Target | Assay Type | Activity (IC50/MIC) | Cell Line / Bacterial Strain | Yield (%) | Reference |
| 10d | mTOR | MTT Assay | IC50: 0.062 ± 0.01 µM | A549 (Lung Cancer) | 41.71 | [1] |
| MTT Assay | IC50: 0.58 ± 0.11 µM | MCF-7 (Breast Cancer) | [1] | |||
| MTT Assay | IC50: 1.003 ± 0.008 µM | MDA-MB-231 (Breast Cancer) | [1] | |||
| 10e | mTOR | MTT Assay | IC50: 0.033 ± 0.003 µM | A549 (Lung Cancer) | - | [1][2] |
| MTT Assay | IC50: 0.63 ± 0.02 µM | MDA-MB-231 (Breast Cancer) | [2] | |||
| 10h | mTOR | MTT Assay | IC50: 0.087 ± 0.007 µM | MCF-7 (Breast Cancer) | - | [1][2] |
| XY039 (13e) | RORγ | Transcriptional Activity Assay | IC50: 0.16 ± 0.02 µM | HEK293T | - | [3][4] |
| XY077 (14a) | RORγ | Transcriptional Activity Assay | IC50: 0.08 ± 0.01 µM | HEK293T | - | [3][4] |
| Compound 15 | Anticancer | MTT Assay | IC50: 15.16 µM | MCF-7 (Breast Cancer) | - | [5] |
| MTT Assay | IC50: 18.74 µM | HepG-2 (Liver Cancer) | [5] | |||
| MTT Assay | IC50: 18.68 µM | A549 (Lung Cancer) | [5] | |||
| Hybrid 7b | Antibacterial | MIC Determination | MIC: 2 µg/mL | Staphylococcus aureus | - | [6] |
| MIC Determination | MIC: 50 µg/mL | Klebsiella pneumoniae | - | [6] | ||
| Hybrid 7a | Antibacterial | MIC Determination | MIC: 20 µg/mL | Mycobacterium tuberculosis H37Rv | - | [6] |
| Hybrid 7b | Antibacterial | MIC Determination | MIC: 10 µg/mL | Mycobacterium tuberculosis H37Rv | - | [6] |
Experimental Protocols
Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors
This protocol outlines the synthesis of compound 10e , a potent mTOR inhibitor.
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄) at 0°C with stirring for 10-15 minutes.
-
Add dichloromethane (DCM) to the mixture at 0°C and stir for an additional 15 minutes.
-
Add a solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline in DCM dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with DCM and wash with brine.
-
To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.
-
Extract with DCM and wash with water and brine to yield 7-nitro-1,2,3,4-tetrahydroquinoline.[2]
Step 2: Synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e)
-
Couple the synthesized 7-nitro-1,2,3,4-tetrahydroquinoline with morpholine-4-carbonyl chloride.
-
Reduce the nitro group to an amino group using zinc dust and ammonium chloride in methanol at 60°C for 6 hours.
-
In the final step, couple the resulting amino compound with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of triethylamine in DCM and stir for 1-2 hours to yield the final product 10e .[1]
Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives as RORγ Inverse Agonists
This protocol describes the general synthesis of 1,2,3,4-tetrahydroquinoline derivatives XY039 (13e) and XY077 (14a) , which act as RORγ inverse agonists.
Step 1: Synthesis of the Tetrahydroquinoline Core
-
A suitable starting material, such as a substituted aniline, undergoes a cyclization reaction to form the 1,2,3,4-tetrahydroquinoline scaffold. The specific reaction conditions may vary depending on the desired substitution pattern.
Step 2: Functionalization of the Tetrahydroquinoline Core
-
The 7-amino group of the tetrahydroquinoline is derivatized. For instance, it can be reacted with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base.
-
Further modifications can be made to the molecule. For example, the nitro group can be reduced to an amine and subsequently acylated or otherwise functionalized to produce the final compounds 13e and 14a .[3][4]
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[6]
Visualizations
Signaling Pathways
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - Wu - Acta Pharmacologica Sinica [chinaphar.com]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to 7-Amino-1,2,3,4-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of the nitro group in 7-nitro-1,2,3,4-tetrahydroquinoline is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The resulting 7-amino-1,2,3,4-tetrahydroquinoline serves as a versatile building block in medicinal chemistry. This document provides a detailed experimental protocol for this transformation, focusing on a robust and widely used method: catalytic hydrogenation. Additionally, alternative reduction methods are summarized for consideration based on substrate compatibility and available resources.
I. Comparison of Common Reduction Methods
Several methods are available for the reduction of aromatic nitro groups. The choice of method often depends on the presence of other functional groups in the molecule, scalability, and safety considerations.[1][2]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, in Ethanol or Methanol | High yield, clean reaction, product easily isolated.[1] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups. |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Cost-effective, tolerant of some functional groups.[2][3] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, work-up can be tedious. |
| Sulfide Reduction | Na₂S or (NH₄)₂S in aqueous or alcoholic solution | Mild conditions, can be selective for one nitro group in the presence of others.[1] | Unpleasant odor of sulfide reagents, potential for side reactions. |
II. Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 7-nitro-1,2,3,4-tetrahydroquinoline using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Materials:
-
7-nitro-1,2,3,4-tetrahydroquinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable round-bottom flask, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
-
Hydrogenation:
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to remove any oxygen.
-
Introduce hydrogen gas (H₂) to the system. If using a balloon, ensure it is adequately filled. For a Parr apparatus, pressurize to the desired level (typically 30-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. This typically takes 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure all the product is collected. Caution: The filter cake containing Pd/C should not be allowed to dry completely as it can ignite in the air. Quench it with water after use.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
-
III. Experimental Workflow Visualization
The following diagram illustrates the key steps in the reduction of 7-nitro-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.
Caption: Workflow for the catalytic hydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline.
IV. Characterization Data (Hypothetical)
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and appearance of signals corresponding to the protons on the aniline ring. Shift of other aromatic and aliphatic protons. |
| ¹³C NMR | Shift in the chemical shifts of the aromatic carbons, particularly the carbon previously attached to the nitro group. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of this compound. |
| FT-IR | Disappearance of the characteristic N-O stretching bands of the nitro group (approx. 1530 and 1350 cm⁻¹) and appearance of N-H stretching bands of the primary amine (approx. 3300-3500 cm⁻¹). |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
This comprehensive guide provides a detailed protocol and relevant background information to aid researchers in the successful reduction of 7-nitro-1,2,3,4-tetrahydroquinoline. The choice of methodology can be adapted based on specific laboratory capabilities and the chemical nature of the substrate.
References
Application Notes and Protocols for the Study of 7-Amino-1,2,3,4-tetrahydroquinoline Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving 7-Amino-1,2,3,4-tetrahydroquinoline, a crucial scaffold in medicinal chemistry. The protocols outlined below offer step-by-step guidance for the synthesis, acylation, and diazotization of this compound, supported by quantitative data and mechanistic insights.
Synthesis of this compound
The primary route to obtaining this compound involves a two-step process: the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.
Reaction Pathway: Synthesis
The synthesis begins with the nitration of an N-protected 1,2,3,4-tetrahydroquinoline to introduce a nitro group at the C-7 position. This is followed by the reduction of the 7-nitro group to the desired 7-amino functionality.
Experimental Protocol: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol details the nitration of N-Fmoc-protected 1,2,3,4-tetrahydroquinoline.
Materials:
-
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydroquinoline (Fmoc-THQ)
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Pyrrolidine
Procedure:
-
Prepare a nitrating mixture by dissolving KNO₃ in H₂SO₄ with stirring at 0 °C for 10-15 minutes.[1]
-
Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.[1]
-
Dissolve Fmoc-protected THQ in dichloromethane and add it dropwise to the nitrating mixture while maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 2.5 hours.[1]
-
Upon completion, quench the reaction with ice water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 7-nitro-N-Fmoc-1,2,3,4-tetrahydroquinoline.
-
Deprotection of the Fmoc group is achieved by treating the crude product with pyrrolidine in DCM at room temperature.
Experimental Protocol: Reduction to this compound
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
Procedure:
-
Prepare a solution of ammonium chloride in a 3:7 water-to-methanol ratio.
-
Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline intermediate in methanol.
-
Add zinc dust to the solution of the nitro compound.
-
Add the prepared ammonium chloride solution to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the zinc dust and wash the residue with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
Acylation of this compound
The 7-amino group of this compound readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is fundamental for the derivatization of this scaffold in drug discovery programs.
Reaction Pathway: Acylation
The acylation reaction proceeds via nucleophilic attack of the 7-amino group on the electrophilic carbonyl carbon of the acylating agent.
Experimental Protocol: N-Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in the chosen solvent (DCM or THF).
-
Add the base (TEA or pyridine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Acylation Reactions
| Acylating Agent | Product | Yield (%) | Reference |
| Morpholine-4-carbonyl chloride | N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | 73.77 | [1] |
| Cyclohexanecarbonyl chloride | N-(1-(cyclohexanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | 45.54 | [1] |
Diazotization and Sandmeyer Reaction of this compound
The primary aromatic amino group at the 7-position can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[2][3][4]
Reaction Pathway: Diazotization and Sandmeyer Reaction
The reaction involves two main steps: the formation of the aryl diazonium salt from the primary amine and nitrous acid, followed by the copper(I)-catalyzed substitution of the diazonium group with a nucleophile.[2][5]
Experimental Protocol: Diazotization and Sandmeyer Reaction (General)
This protocol provides a general outline for the diazotization of this compound and subsequent Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Copper(I) halide (CuCl, CuBr) or Copper(I) cyanide (CuCN)
Procedure:
-
Diazotization:
-
Dissolve this compound in an aqueous solution of the mineral acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (CuX) in the corresponding acid (e.g., CuCl in HCl).
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) salt solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Note: Aryl diazonium salts can be unstable and potentially explosive when isolated in dry form. It is crucial to use them in solution immediately after their preparation and to maintain low temperatures during their formation and handling.
Characterization Data of a Representative Derivative
N-(1-(Cyclohexanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide [1]
-
Appearance: Light yellow solid
-
Yield: 45.54%
-
Melting Point: 217–219 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.03 (s, 1H, NH-CO), 8.48 (s, 1H, Ar-CH), 8.35 (s, 2H, Ar-CH), 8.01 (s, 1H, Ar-CH), 7.66 (s, 2H, Ar-CH), 7.07 (s, 1H, Ar-CH), 3.74–3.71 (t, 2H, -CH₂), 2.65–2.61 (t, 2H, -CH₂), 1.96–1.91 (p, 2H, -CH₂), 1.81–1.79 (m, 4H, -CH₂), 1.57–1.51 (m, 2H, -CH₂), 1.30–1.20 (m, 4H, -CH₂)
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 174.78, 164.45, 151.68, 135.70, 133.24, 129.02, 128.94, 124.14, 120.74, 119.00, 117.23, 116.87, 67.11, 38.64, 29.67, 29.38, 26.26, 24.19
-
MS (EI) m/z: calculated for C₂₃H₂₃F₃N₂O₄ 448.44; found 449.47 (M + 1)
-
HPLC Purity: 96.13%
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQ), a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is approached via a robust and scalable two-step process involving the regioselective nitration of a protected tetrahydroquinoline followed by catalytic hydrogenation.
Introduction
This compound is a critical building block in the synthesis of a range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The demand for a scalable, efficient, and cost-effective synthesis of high-purity 7-ATQ is therefore of significant importance to the pharmaceutical industry. The protocols outlined below are designed for scalability and reproducibility, ensuring the production of pharmaceutical-grade material.
The primary synthetic strategy involves:
-
N-Acetylation of 1,2,3,4-tetrahydroquinoline (THQ): Protection of the secondary amine is crucial for directing the subsequent nitration to the desired C-7 position of the aromatic ring.
-
Regioselective Nitration: The N-acetylated THQ is nitrated to yield N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline.
-
Catalytic Hydrogenation and Deprotection: The nitro group is reduced to an amine, and the acetyl protecting group is removed in a single step via catalytic hydrogenation to afford the final product, this compound.
Synthetic Workflow
The overall synthetic pathway is depicted below.
Functionalization of the Amino Group in 7-Amino-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the amino group at the 7-position of the 1,2,3,4-tetrahydroquinoline scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, and its functionalization allows for the exploration of new chemical space and the development of novel therapeutic agents. The protocols outlined herein cover common and versatile transformations including N-acylation, N-sulfonylation, N-alkylation, and N-arylation.
The derivatization of 7-Amino-1,2,3,4-tetrahydroquinoline has been instrumental in the discovery of molecules with a wide range of biological activities. Notably, substituted tetrahydroquinolines have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Additionally, functionalized 4-aminotetrahydroquinolines have been identified as glucagon-like peptide-1 (GLP-1) secretagogues, highlighting their potential in the treatment of type 2 diabetes.[2]
Data Presentation: Summary of Functionalization Reactions
The following table summarizes the key functionalization reactions for the amino group of this compound, providing an overview of typical reagents, reaction conditions, and expected outcomes.
| Functionalization Type | Reagent Class | Typical Reagents | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Pyridine | 0 to RT | 1 - 4 | 85 - 95 |
| N-Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Dichloromethane (DCM), Pyridine | Pyridine, Triethylamine (TEA) | 0 to RT | 2 - 16 | 70 - 90 |
| N-Alkylation | Alkyl Halides | Benzyl bromide, Ethyl iodide | N,N-Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 70 | 24 | 60 - 80 |
| N-Alkylation | Aldehydes / Ketones (Reductive Amination) | Benzaldehyde, Acetone | 1,2-Dichloroethane (DCE) | Acetic Acid (cat.) | RT | 12 | 70 - 85 |
| N-Arylation | Arylboronic Acids (Chan-Lam Coupling) | Phenylboronic acid | Dichloromethane (DCM) | Pyridine, Triethylamine (TEA) | RT | 24 - 72 | 60 - 80 |
| N-Arylation | Aryl Halides (Buchwald-Hartwig Amination) | Bromobenzene, 4-Chloroanisole | Toluene, Dioxane | Sodium tert-butoxide, K₃PO₄ | 80 - 110 | 12 - 24 | 65 - 85 |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes the general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-7-amino-1,2,3,4-tetrahydroquinoline.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
This protocol outlines the synthesis of N-sulfonyl derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or pyridine.
-
Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) if using DCM as the solvent.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure 7-sulfonamido-1,2,3,4-tetrahydroquinoline.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq.)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in 1,2-dichloroethane, add the aldehyde or ketone (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) in one portion.
-
Continue stirring at room temperature for 12 hours or until the reaction is complete as indicated by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-alkylated product.[2]
Protocol 4: N-Arylation via Chan-Lam Coupling
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq.)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq.)
-
Pyridine or Triethylamine (TEA) (2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a mixture of this compound (1.0 eq.), arylboronic acid (1.5 eq.), and copper(II) acetate (1.0 eq.) in DCM, add pyridine (2.0 eq.).
-
Add activated molecular sieves to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-aryl derivative.[3]
Visualizations
Experimental Workflow: Functionalization of this compound
Caption: General workflow for the functionalization of this compound.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by functionalized tetrahydroquinolines.
Signaling Pathway: GLP-1 Secretion
Caption: Stimulation of GLP-1 secretion by functionalized tetrahydroquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
The Pivotal Role of 7-Amino-1,2,3,4-tetrahydroquinoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-Amino-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in the design and synthesis of potent kinase inhibitors. Its inherent structural features provide a versatile platform for the development of targeted therapies against a range of kinases implicated in diseases such as cancer. This document provides detailed application notes, experimental protocols, and data on the utility of this scaffold in kinase inhibitor synthesis, with a particular focus on inhibitors of the PI3K/Akt/mTOR signaling pathway.
Application Notes
The 1,2,3,4-tetrahydroquinoline (THQ) core is a key structural motif found in numerous biologically active compounds and natural products. The introduction of an amino group at the 7-position provides a crucial handle for synthetic elaboration, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This amino group is typically acylated to introduce diverse chemical moieties that can interact with the ATP-binding site of various kinases.
Derivatives of this compound have shown significant promise as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By targeting key kinases within this pathway, such as mTOR, inhibitors based on the this compound scaffold can effectively block aberrant signaling and induce cancer cell death.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative kinase inhibitors synthesized from this compound derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of these compounds against various cancer cell lines.
| Compound ID | Modification on 7-amino group | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10d | 3-Fluoro-5-(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.062 ± 0.01 | [1] |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [1] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 | [1] | ||
| 10e | 3,5-bis(Trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.033 ± 0.003 | [1] |
| 10h | 3,5-bis(Trifluoromethyl)benzamide (with piperidine on THQ nitrogen) | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor development, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the this compound core and its subsequent derivatization into potent kinase inhibitors.
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol describes the nitration of a protected 1,2,3,4-tetrahydroquinoline.
Materials:
-
Fmoc-protected 1,2,3,4-tetrahydroquinoline
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a nitrating mixture by dissolving potassium nitrate (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring for 10-15 minutes.
-
Add dichloromethane to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.
-
In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane.
-
Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2.5 hours.
-
Upon completion, quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 7-nitro-1,2,3,4-tetrahydroquinoline derivative. Further purification can be achieved by column chromatography.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro group to an amine.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline derivative
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
Procedure:
-
Prepare a solution of ammonium chloride (7.0 eq) in a 3:7 water-to-methanol mixture.
-
In a separate flask, dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline derivative (1.0 eq) in methanol.
-
To the solution of the nitro compound, add zinc dust (10.0 eq).
-
Add the prepared ammonium chloride solution to the reaction mixture.
-
Stir the mixture at 60 °C for 6 hours to facilitate the reduction of the nitro group.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol by rotary evaporation.
-
Dissolve the residue in ethyl acetate and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound.
Protocol 3: Synthesis of N-(1,2,3,4-Tetrahydroquinolin-7-yl)amide Derivatives (General Amide Coupling)
This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid.
Materials:
-
This compound
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the substituted carboxylic acid (1.1 eq) in DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(1,2,3,4-Tetrahydroquinolin-7-yl)amide derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of this compound and its precursors.
I. Challenges in Quinoline Core Synthesis: The Skraup Reaction
The Skraup synthesis is a classic method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1] However, it is notoriously vigorous and prone to challenges.[2]
Q1: My Skraup reaction is extremely exothermic and difficult to control. What are the primary causes and how can I manage it?
A1: The high exothermicity of the Skraup reaction is due to the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[2] The subsequent Michael addition and cyclization steps also release significant heat.[2]
Troubleshooting Steps:
-
Use a Moderator: The most common method to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is widely used to extend the reaction over a longer period, preventing a sudden release of energy.[1][2] Boric acid and acetic acid can also be used.[3]
-
Controlled Reagent Addition: The order of reagent addition is critical. Ensure that the moderator (e.g., ferrous sulfate) is well-dispersed in the mixture of the aniline, glycerol, and oxidizing agent before the slow and careful addition of concentrated sulfuric acid.[2][4]
-
Gradual Heating: Initially, heat the mixture gently. Once the reaction starts to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux. Reapply heat only after the initial vigorous phase has subsided.[5]
-
External Cooling: If the reaction becomes too vigorous, you can apply external cooling to the reaction flask, for instance, by using a wet towel on the upper part of the flask or immersing it in an ice-water bath if it's safe to do so.[2]
Q2: I'm observing very low yields and significant tar formation in my Skraup synthesis. What are the common reasons and solutions?
A2: Low yields and tar formation are common issues in the Skraup synthesis, often stemming from the reaction's harsh conditions.[6]
Troubleshooting Steps:
-
Moderator Usage: As mentioned above, using a moderator like ferrous sulfate can help reduce tar formation by controlling the reaction rate.[2]
-
Purity of Reagents: Ensure that the aniline is freshly distilled and the glycerol is anhydrous. Impurities can lead to side reactions and polymerization.
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the reaction's violence. Arsenic acid is known to result in a less vigorous reaction.[1]
-
Work-up Procedure: The work-up of the tarry reaction mixture can be challenging. Steam distillation is a common method to isolate the quinoline product from the tar.[7]
II. Challenges in Quinoline Core Synthesis: The Pfitzinger Reaction
The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids by condensing an isatin with a carbonyl compound in the presence of a base.[8]
Q1: My Pfitzinger reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. How can I improve this?
A1: Low yields in the Pfitzinger reaction can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.[9]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: A crucial first step is the base-catalyzed hydrolysis of the isatin's amide bond.[8] It is recommended to first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the formation of the keto-acid intermediate before adding the carbonyl compound.[10][11]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin.[10]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12] Excessively high temperatures can lead to decomposition and tar formation, so maintaining the recommended temperature is crucial.[9]
Q2: I am observing a significant amount of unreacted isatin and tar formation in my Pfitzinger reaction. What can I do to minimize these?
A2: The presence of unreacted isatin and tar indicates incomplete reaction or the occurrence of side reactions.[11]
Troubleshooting Steps:
-
Modified Reactant Addition: As mentioned, pre-reacting the isatin with a strong base before adding the carbonyl compound can significantly reduce side reactions.[10][11]
-
Temperature Control: Avoid excessive heating, as high temperatures can promote the self-condensation of the carbonyl compound and other side reactions leading to tar.[9]
-
Slow Addition of Reagents: The slow, dropwise addition of the carbonyl compound to the solution of the pre-formed isatinate can help minimize self-condensation.[9]
-
pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to prevent localized high acidity, which can cause degradation.[10]
III. Challenges in the Reduction of the Nitro Group and Quinoline Ring
The synthesis of this compound from a 7-nitroquinoline precursor involves the reduction of both the nitro group and the pyridine ring of the quinoline core.
Q1: What are the common challenges in the selective reduction of the nitro group to an amino group without affecting other functional groups?
A1: The primary challenge is to achieve chemoselective reduction of the nitro group in the presence of other reducible functionalities.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical for selectivity. For instance, gold nanoparticles supported on titania or iron oxide have been shown to selectively convert nitro groups to amino groups in the presence of other reducible groups like alkenes or carbonyls.[13]
-
Reaction Conditions: Mild reaction conditions (e.g., lower hydrogen pressure and temperature) can often favor the reduction of the more labile nitro group over other functional groups.
Q2: During the catalytic hydrogenation of the quinoline ring to a tetrahydroquinoline, I am observing side products or incomplete conversion. How can I optimize this step?
A2: Incomplete conversion or the formation of over-reduced (decahydroquinoline) or partially reduced (dihydroquinoline) products can be a challenge.[14]
Troubleshooting Steps:
-
Catalyst Choice and Loading: The type and amount of catalyst can significantly influence the reaction outcome. Common catalysts include Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂).[15] The catalyst loading should be optimized to ensure complete conversion without promoting side reactions.
-
Solvent Effects: The solvent can play a crucial role in the selectivity of the hydrogenation. For example, in some reductive cyclizations, dichloromethane has been found to afford better selectivity and higher yields.[15]
-
Hydrogen Pressure and Temperature: These parameters need to be carefully controlled. Higher pressures and temperatures generally lead to faster and more complete reduction but can also increase the risk of over-reduction. Optimization is key.
Data Presentation
Table 1: Comparison of Catalysts for Quinoline Synthesis
| Reaction Type | Catalyst | Substrates | Yield (%) | Reference |
| Friedländer | [Msim][OOCCCl₃] (Ionic Liquid) | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | [16] |
| Friedländer | Fe₃O₄-IL-HSO₄ (Nanocatalyst) | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | [16] |
| Dehydrogenative Cyclization | Cobalt (II) Acetate | 2-aminoaryl alcohols and ketones | Good | [16] |
| One-pot Annulation | Copper Acetate | Saturated ketones and anthranils | Good to Excellent | [16] |
Table 2: Yields for Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
| Isatin Derivative | Carbonyl Compound | Base | Yield (%) | Reference |
| Isatin | Acetone | KOH | >60 | [11] |
| Isatin | Diethyl oxaloacetate | KOH | ~89 | [11] |
| 5-Methoxyisatin | Pyruvic acid | KOH | Not Specified | [9] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline (Adapted from Organic Syntheses)
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[5]
-
Acid Addition: Slowly and with constant swirling or stirring, add concentrated sulfuric acid to the mixture. Cooling may be necessary to control the temperature.[5]
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[5]
-
Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[5]
-
Workup: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Perform steam distillation to isolate the quinoline from the tarry residue.[5]
-
Purification: Separate the quinoline from the aqueous distillate. Further purification can be achieved by dissolving the quinoline in dilute sulfuric acid, treating with sodium nitrite to remove any remaining aniline, followed by basification and extraction.[7]
Protocol 2: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid or Acetic Acid (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide in aqueous ethanol. Add isatin to the basic solution and stir until the isatin dissolves completely, indicated by a color change.[10][12]
-
Addition of Carbonyl: Gradually add acetone to the reaction mixture.[12]
-
Reflux: Reflux the mixture with continuous stirring for several hours (e.g., 24 hours), monitoring the reaction progress by TLC.[12]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with hydrochloric acid or acetic acid to precipitate the product.[12]
-
Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure product.[12]
Protocol 3: Catalytic Hydrogenation of a Nitroquinoline
Materials:
-
Substituted Nitroquinoline
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitroquinoline in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the mixture at the appropriate temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude amino-tetrahydroquinoline product, which can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General synthetic workflow for this compound derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. webvpn.ynu.edu.cn [webvpn.ynu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Amino-1,2,3,4-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Amino-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Product streaks or does not move from the baseline during Thin Layer Chromatography (TLC) analysis.
-
Question: My compound is streaking on the TLC plate and the Rf value is very low, close to zero. What could be the cause and how can I fix it?
-
Answer: This is a common issue when working with amines on silica gel. The basic amino group interacts strongly with the acidic silica gel, causing streaking and poor mobility.
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.5-2%. For example, if your solvent system is 80:20 hexane:ethyl acetate, you would prepare a mixture of 80:20:1 hexane:ethyl acetate:triethylamine. This will neutralize the acidic sites on the silica gel and allow your compound to move up the plate, resulting in a more defined spot.
-
Issue 2: Co-elution of the product with an impurity during column chromatography.
-
Question: During column chromatography, a persistent impurity is co-eluting with my desired this compound. How can I improve the separation?
-
Answer: Co-elution indicates that the chosen solvent system does not have sufficient selectivity to resolve your product from the impurity.
-
Solution 1: Optimize the solvent system. Systematically vary the ratio of your polar and non-polar solvents. Small changes can sometimes lead to significant improvements in separation. If you are using a hexane/ethyl acetate system, try gradually increasing or decreasing the percentage of ethyl acetate.
-
Solution 2: Change the solvent system. If optimizing the ratio is not effective, switch to a different solvent system with different selectivities. For instance, you could try a dichloromethane/methanol system, again with the addition of a small amount of triethylamine.
-
Solution 3: Use a shallower gradient. If you are using a gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.
-
Issue 3: Low recovery of the product after column chromatography.
-
Question: I am experiencing a significant loss of my compound during column chromatography. What are the potential reasons and solutions?
-
Answer: Low recovery can be due to irreversible adsorption of the product onto the silica gel or using an eluent that is not polar enough to elute the compound.
-
Solution 1: Add a basic modifier. As with TLC, the addition of triethylamine to the eluent can prevent the irreversible adsorption of the basic amine product to the acidic silica gel.
-
Solution 2: Increase the polarity of the eluent. If your compound is highly polar, it may not be eluting from the column. Gradually increase the polarity of your solvent system. For example, in a dichloromethane/methanol system, you can increase the percentage of methanol.
-
Solution 3: Use a different stationary phase. If issues persist, consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
-
Issue 4: The product oils out during recrystallization instead of forming crystals.
-
Question: When I try to recrystallize my this compound, it separates as an oil. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Solution 1: Use more solvent. The concentration of your compound in the hot solvent may be too high. Add more of the hot solvent to ensure the compound is fully dissolved and then allow it to cool slowly.
-
Solution 2: Change the solvent system. The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent pairs, such as ethyl acetate/heptane or methanol/water.
-
Solution 3: Induce crystallization. If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Aromatic amines can be sensitive to light and air. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize degradation.
Q2: How can I assess the purity of my this compound?
A2: The purity of your compound can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
Quantitative Data
The following table summarizes representative data for the purification of a structurally similar compound, a substituted 4-aminotetrahydroquinoline, which can serve as a useful reference.[1]
| Purification Method | Eluent/Solvent System | Purity (Typical) | Yield (Typical) | Reference |
| Flash Column Chromatography | Hexanes/Ethyl Acetate (95:5) | >95% | 80-90% | [1] |
| Recrystallization | Heptane/Ethyl Acetate | >98% | 60-80% | - |
Note: The data presented is for a substituted 4-aminotetrahydroquinoline and may vary for this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for a similar aminotetrahydroquinoline derivative.[1]
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of hexane and ethyl acetate (start with a ratio of 80:20) containing 1% triethylamine.
-
Visualize the plate under UV light and/or by staining with a ninhydrin solution (for amines).
-
Adjust the solvent ratio until the Rf of the desired compound is approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent in which it is likely to be soluble (e.g., ethyl acetate, methanol).
-
To the hot solution, add a solvent in which the compound is likely to be insoluble (e.g., heptane, water) dropwise until the solution becomes cloudy.
-
Add a few more drops of the hot soluble solvent until the solution becomes clear again.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
To the hot, clear filtrate, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A troubleshooting workflow for the initial analysis and purification strategy of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 7-Amino-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method is a two-step process. It begins with the regioselective nitration of an N-protected 1,2,3,4-tetrahydroquinoline to yield the 7-nitro intermediate. This is followed by the reduction of the nitro group to the desired 7-amino product.
Q2: Why is N-protection necessary during the nitration step?
A2: N-protection is crucial for two main reasons. Firstly, it prevents the protonation of the nitrogen atom in the acidic nitration media, which would deactivate the aromatic ring towards electrophilic substitution. Secondly, the protecting group influences the regioselectivity of the nitration, directing the nitro group to either the 6- or 7-position.[1][2]
Q3: What are the common methods for reducing the 7-nitro group to the 7-amino group?
A3: The two most common methods are catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often employs palladium on carbon (Pd/C) with a hydrogen source.[3] Chemical reduction typically involves the use of metals in an acidic medium, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.[3][4]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography or recrystallization. For column chromatography, silica gel is a common stationary phase. Due to the basic nature of the amino group, it is often recommended to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent peak tailing and improve separation.[5] Reversed-phase chromatography with an adjusted mobile phase pH can also be effective.[5] Recrystallization from a suitable solvent system is another effective method for obtaining highly pure product.
Troubleshooting Guides
Part 1: Nitration of N-Protected 1,2,3,4-tetrahydroquinoline
This section addresses common issues encountered during the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline.
Issue 1: Low Yield of the Desired 7-Nitro Isomer
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Regioselectivity: Formation of a mixture of 6-nitro and 7-nitro isomers is a common issue. | The choice of N-protecting group significantly influences the isomer ratio. An N-acetyl group tends to favor the formation of the 7-nitro isomer.[1][2] |
| Suboptimal Nitrating Agent: The strength and type of nitrating agent can affect the reaction's efficiency and selectivity. | A mixture of nitric acid and sulfuric acid is a standard nitrating agent. For milder conditions, consider using acetyl nitrate.[6] |
| Reaction Temperature Too High: Elevated temperatures can lead to the formation of undesired side products and dinitration. | Maintain a low reaction temperature, typically between 0°C and room temperature, to improve selectivity.[1] |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in reaction time or a marginal increase in the amount of nitrating agent. |
Issue 2: Formation of Dinitrated or Oxidized Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Excessive Nitrating Agent: Using a large excess of the nitrating agent can lead to the introduction of a second nitro group. | Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Harsh Reaction Conditions: High temperatures and highly concentrated acids can promote over-oxidation of the substrate. | Employ milder reaction conditions, such as lower temperatures and less concentrated acids. |
Part 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
This section provides guidance on overcoming challenges during the conversion of the nitro intermediate to the final amino product.
Issue 1: Incomplete Reduction
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning (for Catalytic Hydrogenation): The palladium catalyst can be poisoned by impurities, such as sulfur-containing compounds.[4] | Ensure the starting material and solvent are of high purity. If poisoning is suspected, a fresh batch of catalyst may be required. |
| Insufficient Reducing Agent (for Chemical Reduction): An inadequate amount of the reducing metal or acid will result in an incomplete reaction. | Use a sufficient excess of the reducing agent (e.g., SnCl₂ or Fe) and acid.[4] |
| Low Hydrogen Pressure (for Catalytic Hydrogenation): The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. | Increase the hydrogen pressure, typically to 1-3 atm, while ensuring the reaction vessel is rated for the applied pressure.[7] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Formation of Azo or Hydrazo Compounds: This can occur with some reducing agents, particularly if the reaction conditions are not optimized.[8] | Catalytic hydrogenation is generally less prone to forming these byproducts compared to some chemical reducing agents.[8] |
| Hydrogenolysis of Other Functional Groups (for Catalytic Hydrogenation): If other sensitive functional groups are present in the molecule, they may also be reduced. | The choice of catalyst and reaction conditions can be modified to improve chemoselectivity. In some cases, catalyst poisons can be used to selectively inhibit certain reductions.[9] |
Issue 3: Difficult Workup and Purification
| Potential Cause | Troubleshooting Suggestion |
| Precipitation of Tin Salts (with SnCl₂ Reduction): During the basic workup to neutralize the acid and free the amine, insoluble tin salts often precipitate, making extraction difficult.[10][11] | Add a strong base, such as 50% aqueous NaOH, until the tin salts redissolve as stannates.[10] Alternatively, filtering the reaction mixture through celite after neutralization can help remove the solids.[11] |
| Emulsion Formation During Extraction: The presence of the amine product and salts can lead to the formation of emulsions during liquid-liquid extraction. | Adding a saturated brine solution can help to break the emulsion. |
| Product Adsorption on Silica Gel: The basic amine can strongly adhere to the acidic silica gel during column chromatography, leading to poor recovery and peak tailing. | Add a small percentage (e.g., 1-2%) of a volatile amine like triethylamine or a solution of ammonia in methanol to the eluent to improve the chromatography.[5] |
Data Presentation
Table 1: Comparison of Common Reduction Methods for 7-Nitro-1,2,3,4-tetrahydroquinoline
| Method | Typical Reagents | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenation | H₂, Pd/C | High yields, clean reaction, easy product isolation.[3] | Catalyst can be expensive and pyrophoric; sensitive to catalyst poisons; may reduce other functional groups.[4] | >90% |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol | Mild conditions, good functional group tolerance.[3] | Workup can be challenging due to the precipitation of tin salts.[10][11] | 80-95% |
| Iron Reduction | Fe powder, HCl or NH₄Cl | Inexpensive, environmentally friendly. | Requires acidic conditions, can be slower than other methods. | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
N-Acetylation: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine or pyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.
-
Nitration: Dissolve the N-acetyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at 0°C. To this solution, add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution). The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to obtain N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline. The crude product can be purified by recrystallization.
Protocol 2: Reduction of N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline using SnCl₂
-
Reduction: To a solution of N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise. Continue refluxing until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add a concentrated solution of sodium hydroxide to the residue until the pH is strongly basic and the initially formed tin salts redissolve.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Purification: The resulting N-acetyl-7-amino-1,2,3,4-tetrahydroquinoline can be hydrolyzed under acidic or basic conditions to yield the final product. The crude this compound can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the nitration step.
Caption: Troubleshooting the workup of SnCl2 reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
7-Amino-1,2,3,4-tetrahydroquinoline stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 7-Amino-1,2,3,4-tetrahydroquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Proper storage is crucial to maintain the stability and purity of this compound. Based on available safety data sheets and general handling procedures for aromatic amines, the following conditions are recommended.[1][2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place. Specific recommendations for similar compounds suggest 2-8°C. | To minimize degradation and reduce the rate of potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation, as aromatic amines can be sensitive to air. |
| Light | Protect from light. Store in an opaque or amber container. | To prevent light-induced degradation. |
| Container | Tightly sealed container. | To prevent exposure to moisture and air. |
| Location | Well-ventilated area. | To ensure safety in case of any vapor release. |
Q2: What are the known incompatibilities of this compound?
To prevent hazardous reactions and degradation of the compound, it is essential to avoid storage with incompatible materials.
| Incompatible Materials | Hazard |
| Strong oxidizing agents | May cause a vigorous, potentially explosive reaction. |
| Strong acids | Can cause a strong exothermic reaction. |
Q3: What personal protective equipment (PPE) should be used when handling this compound?
Due to its potential hazards, appropriate personal protective equipment should always be worn.[1][2][3][5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator.
-
Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.
Troubleshooting Guide
Problem: I have observed a change in the color of my this compound sample.
A change in color, such as darkening, can be an indication of degradation, likely due to oxidation or exposure to light.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, inert atmosphere).
-
Check for Air and Light Exposure: Verify that the container is properly sealed and protected from light.
-
Purity Analysis: If the compound's purity is critical for your experiment, it is advisable to re-analyze the material using an appropriate analytical method (e.g., HPLC, GC-MS) to determine the extent of degradation.
Problem: My experimental results are inconsistent when using an older batch of this compound.
Inconsistent results may be due to the degradation of the compound, leading to a lower concentration of the active substance and the presence of impurities that could interfere with the experiment.
Troubleshooting Steps:
-
Purity Check: Analyze the purity of the older batch and compare it to a newer batch or a certificate of analysis.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened batch of the compound for your experiments.
-
Proper Handling: Ensure proper handling techniques are used during experiments to minimize exposure to air, light, and incompatible substances.
Experimental Protocols
General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC):
This protocol provides a general framework. The specific parameters (e.g., column, mobile phase, wavelength) would need to be optimized for this compound.
-
Standard Preparation:
-
Accurately weigh a known amount of a reference standard of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, for example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates the presence of impurities and degradation.
-
The purity can be calculated by comparing the peak area of the main component to the total area of all peaks.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Technical Support Center: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, particularly focusing on the common two-step process involving the nitration of 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.
Q1: Why is the yield of my nitration reaction low and why do I have multiple isomers?
A1: Low yield and the formation of multiple isomers during the nitration of 1,2,3,4-tetrahydroquinoline (THQ) are common problems related to the directing effects of the amine group and the reaction conditions. The amine group is an activating ortho-, para-director. However, under the strong acidic conditions typically used for nitration, the secondary amine of the THQ ring becomes protonated, which alters its directing effect.
-
Issue: Lack of regioselectivity. Nitration of unprotected THQ can lead to a mixture of 5-, 6-, and 7-nitro isomers.
Q2: My reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline is incomplete. What can I do to improve the conversion?
A2: Incomplete reduction of the nitro group is a frequent issue. The efficiency of the reduction can be highly dependent on the catalyst, hydrogen source, and reaction conditions.
-
Catalyst Activity: The activity of your catalyst, such as Palladium on carbon (Pd/C), is critical. If the catalyst is old or has been improperly stored, its activity may be diminished.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
-
-
Hydrogen Source: Whether using hydrogen gas or a transfer hydrogenation reagent like ammonium formate or hydrazine hydrate, the amount and delivery can affect the reaction.[2]
-
Solution (H₂ Gas): Ensure there are no leaks in your hydrogenation apparatus. Increase the hydrogen pressure if your equipment allows. Agitate the reaction mixture vigorously to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Solution (Transfer Hydrogenation): Use a sufficient excess of the hydrogen donor. Ammonium formate and hydrazine hydrate are effective hydrogen sources for Pd/C catalyzed nitro reductions.[2]
-
-
Solvent: The choice of solvent can influence the reaction rate.
-
Solution: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation and are often effective.
-
Q3: I am observing side products in my reduction reaction. How can I minimize their formation?
A3: Side product formation can occur due to over-reduction or other competing reactions.
-
Issue: Potential for over-reduction of the aromatic ring. While the reduction of the nitro group is generally faster than the hydrogenation of the benzene ring, prolonged reaction times or harsh conditions can lead to the formation of other hydrogenated species.
-
Solution:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed.
-
Optimize reaction conditions: Milder conditions, such as lower hydrogen pressure or temperature, can help to improve selectivity. For instance, domino reactions involving nitro group reduction are often carried out with 5% Pd/C under hydrogen.[3]
-
Alternative reducing agents: Consider using alternative reduction methods that are chemoselective for the nitro group. A dissolving metal reduction using iron powder in the presence of a strong acid like concentrated HCl has been shown to be effective for reducing nitro groups in related syntheses.[3]
-
Q4: The purification of this compound is challenging. What are the best practices?
A4: The basic nature of the amino groups in the final product can make purification by standard silica gel chromatography difficult due to streaking.
-
Solution 1: Acid-Base Extraction: After the reaction, perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Solution 2: Modified Chromatography: If chromatography is necessary, consider using a modified stationary or mobile phase.
-
Basic Alumina: Use basic alumina instead of silica gel.
-
Treated Silica: Pre-treat the silica gel with a base like triethylamine.
-
Amine in Mobile Phase: Add a small amount of a volatile amine, such as triethylamine (~1%), to the eluent to suppress tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A widely used approach is a two-step synthesis starting from 1,2,3,4-tetrahydroquinoline (THQ). The first step is the nitration of THQ to yield 7-Nitro-1,2,3,4-tetrahydroquinoline. The second step is the reduction of the nitro group to an amine to give the final product.
Q2: What are the typical reagents for the reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline?
A2: Several methods are effective for this reduction:
-
Catalytic Hydrogenation: This is a very common and clean method. Palladium on carbon (Pd/C) is a frequently used catalyst with a hydrogen gas source.[3][4] Transfer hydrogenation using Pd/C with a hydrogen donor like ammonium formate or hydrazine hydrate is also highly efficient.[2]
-
Metal/Acid Reduction: A classic method involves the use of a metal like iron, tin, or zinc in an acidic medium (e.g., HCl).[3] This method is robust and often high-yielding.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reduction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting nitro compound and the product amine will have different polarities and thus different Rf values. A stain, such as ninhydrin, can be used to visualize the amine product, which typically appears as a colored spot. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product.
Q4: Is 7-Nitro-1,2,3,4-tetrahydroquinoline commercially available?
A4: Yes, 7-Nitro-1,2,3,4-tetrahydroquinoline is available from several chemical suppliers. Using the commercially available nitro compound as a starting material can save a synthetic step and avoid the challenges of regioselective nitration.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ gas, 5-10% Pd/C | Ethanol, Methanol | Room Temp. | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Reflux | Avoids use of H₂ gas; generally fast and high-yielding.[2] | Requires removal of the hydrogen donor byproducts. |
| Dissolving Metal Reduction | Iron powder, conc. HCl | Ethanol/Water | Reflux | Inexpensive reagents, high yields.[3] | Requires careful pH control during workup; can generate metal waste. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (Illustrative)
This protocol is based on general nitration procedures and should be optimized for safety and yield.
-
Protection (Optional but Recommended): To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., acetic anhydride or Boc anhydride) and a base (e.g., triethylamine or pyridine). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the N-protected THQ.
-
Nitration: Cool a solution of the N-protected THQ in concentrated sulfuric acid to 0°C in an ice bath. Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5°C. Stir the reaction at this temperature for a specified time, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., aqueous NaOH) to precipitate the product. Filter the solid, wash with water, and dry.
-
Deprotection: Treat the N-protected 7-nitro-THQ with appropriate deprotection conditions (e.g., acidic or basic hydrolysis) to obtain 7-Nitro-1,2,3,4-tetrahydroquinoline.
Protocol 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline in a solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (a balloon can be used for atmospheric pressure). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry completely in the air. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by acid-base extraction or chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Arylation of 7-Amino-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-arylation of 7-Amino-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig N-arylation of this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Buchwald-Hartwig amination of this substrate can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. For electron-rich anilines like this compound, bulky, electron-rich biaryl phosphine ligands are often required.
-
Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.
-
Solvent Quality: The reaction is often sensitive to air and moisture. Ensure you are using anhydrous, degassed solvents.
-
Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates or catalyst decomposition.
-
Purity of Starting Materials: Impurities in the this compound or the aryl halide can poison the catalyst.
Q2: I am observing the formation of side products in my reaction. What are the likely culprits and how can I minimize them?
A2: Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be favored by certain catalysts and conditions.
-
Beta-Hydride Elimination: This can occur if the amine substrate has beta-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[1]
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl compound.
To minimize these, consider optimizing the ligand, base, and temperature. A well-chosen ligand can promote the desired reductive elimination over side reactions.
Q3: Can I use a different N-arylation method if the Buchwald-Hartwig reaction fails?
A3: Yes, if the Buchwald-Hartwig amination proves problematic, the Chan-Evans-Lam (CEL) coupling is a viable alternative.[2][3] The CEL reaction typically uses a copper catalyst and couples an amine with an arylboronic acid. It is often milder and can be more tolerant of certain functional groups.
Q4: How do I choose the optimal ligand for the N-arylation of this compound?
A4: The optimal ligand is highly dependent on the specific aryl halide being used. For electron-rich amines, sterically hindered and electron-rich biaryl monophosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups are excellent starting points. It is often necessary to screen a small panel of ligands to identify the best performer for a new substrate combination.
Troubleshooting Guides
Problem 1: Low to No Product Formation
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is forming correctly. Use fresh, high-purity palladium sources and ligands. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Toluene and dioxane are common choices. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10-20 °C. |
| Starting Material Impurity | Purify the this compound and the aryl halide before use. |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Possible Causes and Solutions
| Cause | Recommended Action |
| Catalyst System Promotes Side Reactions | Switch to a different ligand that favors reductive elimination. Bidentate ligands like BINAP or DPPF can sometimes suppress side reactions.[1] |
| High Reaction Temperature | Lowering the reaction temperature may reduce the rate of side reactions more than the desired reaction. |
| Incorrect Base | The choice of base can influence the prevalence of side reactions. Consider screening different bases. |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation
This is a general starting protocol that should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (0.04 mmol) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Alternative Protocol: Chan-Evans-Lam N-Arylation
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), arylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and a suitable solvent (e.g., DCM or MeOH).
-
Reaction: Stir the mixture at room temperature under an air atmosphere. A base such as pyridine or triethylamine may be added if necessary.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture and purify as described for the Buchwald-Hartwig protocol.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the N-arylation of structurally similar amines. This data can serve as a starting point for the optimization of the N-arylation of this compound.
Table 1: Comparison of Ligands for a Model N-Arylation
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 85-95 |
| BrettPhos | Pd G3 | LHMDS | THF | 80 | 90-98 |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 70-85 |
Data is representative and adapted from general Buchwald-Hartwig protocols.
Table 2: Influence of Base on a Model N-Arylation
| Base | Pd Source | Ligand | Solvent | Temp (°C) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ | XPhos | Toluene | 100 | >95 |
| LHMDS | Pd₂(dba)₃ | XPhos | Toluene | 100 | >95 |
| K₃PO₄ | Pd₂(dba)₃ | XPhos | Toluene | 110 | 80-90 |
| Cs₂CO₃ | Pd₂(dba)₃ | XPhos | Toluene | 110 | 75-85 |
Data is representative and adapted from general Buchwald-Hartwig protocols.
Visualizations
References
side reactions of 7-Amino-1,2,3,4-tetrahydroquinoline in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Amino-1,2,3,4-tetrahydroquinoline, with a focus on challenges encountered under acidic conditions.
Troubleshooting Guides
Issue 1: Reaction mixture turns dark brown or black upon acidification.
Possible Cause: Oxidation of the 7-amino group. Aromatic amines, particularly those with electron-donating groups like the tetrahydroquinoline ring system, are susceptible to oxidation, which is often catalyzed by acid and trace metals or air. This can lead to the formation of colored, polymeric byproducts.
Troubleshooting Steps:
-
Degas Solvents: Before use, thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon blanket) to minimize contact with air.
-
Use High-Purity Reagents: Ensure that the acids and solvents used are of high purity and free from metal contaminants that can catalyze oxidation.
-
Control Temperature: Run the reaction at the lowest temperature compatible with the desired transformation to slow down the rate of oxidative degradation.
-
Consider an Antioxidant: If compatible with your reaction, a small amount of an antioxidant (e.g., BHT) may be added to inhibit radical-mediated oxidation.
Issue 2: Formation of a significant amount of insoluble, tar-like material.
Possible Cause: Acid-catalyzed polymerization. The amino group can be protonated in acidic conditions, but the aromatic ring remains highly activated and susceptible to electrophilic attack. This can lead to intermolecular reactions and polymerization, especially at higher concentrations and temperatures.
Troubleshooting Steps:
-
Control Reactant Concentration: Perform the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.
-
Slow Addition of Acid: Add the acid slowly and with efficient stirring to avoid localized areas of high acid concentration and temperature.
-
Protect the Amino Group: If the desired reaction does not involve the amino group, consider protecting it (e.g., as an acetyl or Boc derivative) before subjecting the molecule to strongly acidic conditions. The protecting group can be removed in a subsequent step.
-
Optimize Acid Choice: The choice of acid can influence the extent of polymerization. Experiment with different Brønsted or Lewis acids to find one that promotes the desired reaction with minimal byproduct formation.
Issue 3: Identification of unexpected aromatic substitution products.
Possible Cause: Electrophilic substitution on the aromatic ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of this compound, the 6- and 8-positions are highly activated and can react with electrophiles present in the reaction mixture.
Troubleshooting Steps:
-
Protect the Amino Group: As mentioned previously, protecting the amino group can modulate its activating effect and improve the selectivity of the desired reaction.
-
Control Stoichiometry: Carefully control the stoichiometry of any electrophilic reagents to minimize unwanted side reactions.
-
Optimize Reaction Conditions: Vary the temperature, reaction time, and solvent to find conditions that favor the desired product over side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in acidic conditions?
A1: The primary side reactions include oxidation of the amino group, leading to colored impurities; acid-catalyzed polymerization, resulting in insoluble tars; and electrophilic substitution on the activated aromatic ring at the 6- and 8-positions.
Q2: How can I minimize the oxidation of this compound during my reaction?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon), use degassed solvents, and employ high-purity reagents. Running the reaction at lower temperatures can also be beneficial.
Q3: Is it necessary to protect the amino group of this compound in acidic reactions?
A3: Protection of the amino group is highly recommended, especially in the presence of strong acids or electrophiles. Protection can prevent polymerization and unwanted electrophilic substitution, leading to a cleaner reaction profile and higher yield of the desired product.
Q4: What are suitable protecting groups for the amino function in this compound?
A4: Common protecting groups for anilines that are stable in many acidic conditions include acetyl (Ac) and tert-butoxycarbonyl (Boc). The choice of protecting group will depend on the specific reaction conditions and the ease of deprotection.
Q5: How does the choice of acid affect the stability of this compound?
A5: Stronger acids and higher concentrations can accelerate side reactions like polymerization. It is advisable to use the mildest acid and the lowest concentration that effectively catalyzes the desired transformation.
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of reaction conditions on the formation of major side products during a reaction with this compound in acidic media.
| Condition | Temperature (°C) | Atmosphere | Side Product A (Oxidized, %) | Side Product B (Polymeric, %) |
| 1 | 50 | Air | 15 | 25 |
| 2 | 50 | Nitrogen | 5 | 18 |
| 3 | 25 | Air | 8 | 12 |
| 4 | 25 | Nitrogen | < 2 | 5 |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction in Acidic Conditions under an Inert Atmosphere
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve this compound in a suitable, degassed solvent and add it to the reaction flask.
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Acid Addition: Slowly add the acidic reagent dropwise via a syringe or dropping funnel, maintaining the desired reaction temperature with a cooling bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate) and proceed with the extraction and purification of the product.
Visualizations
Caption: Potential side reaction pathways of this compound in acidic conditions.
Caption: A logical workflow for troubleshooting side reactions.
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 7-Amino-1,2,3,4-tetrahydroquinoline Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 7-Amino-1,2,3,4-tetrahydroquinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present a detailed analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have highlighted the potent anticancer effects of this compound derivatives. Certain morpholine-substituted compounds have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting greater efficacy than existing treatments. The primary mechanism of action for some of these derivatives involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1]
Comparative Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Triple-Negative Breast Cancer) IC₅₀ (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The anticancer activity of the synthesized tetrahydroquinoline derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (A549, MCF-7, and MDA-MB-231) and a normal cell line (VERO) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated.
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Anti-inflammatory Activity: Quenching the Inflammatory Cascade
Tetrahydroquinoline derivatives have demonstrated notable anti-inflammatory properties. Their mechanism of action often involves the scavenging of nitric oxide (NO), a key inflammatory mediator, and the inhibition of protein denaturation.
Comparative Anti-inflammatory Activity of Tetrahydroquinoline Derivatives
| Compound | In Vitro Nitric Oxide Scavenging (% at 50 µM) | In Vitro Inhibition of Albumin Denaturation (IC₅₀ in µg/mL) |
| SF1 | High | - |
| SF2 | High | - |
| SF13 | 85% | - |
| H1 | - | 92.08 |
| H2 | - | 77.38 |
| H3 | - | 85.21 |
| Aspirin (Standard) | - | - |
| Ibuprofen (Standard) | - | 81.50 |
Data for SF compounds sourced from a study on the bioevaluation of tetrahydroquinoline derivatives.[2][3] Data for H compounds sourced from a study on tetrahydroquinoline hybrids of ibuprofen.[4]
Experimental Protocols
-
Reaction Mixture: A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) and the test compound at various concentrations is prepared.
-
Incubation: The mixture is incubated at 25°C for 150 minutes.
-
Griess Reagent: After incubation, Griess reagent is added to the mixture.
-
Absorbance Measurement: The absorbance of the resulting chromophore is measured at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control.[2][3]
-
Reaction Mixture: The reaction mixture consists of the test compounds and a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.3.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
Turbidity Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of the control.[4]
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assays.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound and related quinoline compounds have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative Type | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis | Candida albicans |
| 7-Methoxyquinoline Derivative (3l) | 7.81 | 125 | 125 | - | 31.125 |
| 7-Methoxyquinoline Derivative (3d) | 31.25 | 500 | 500 | - | - |
| 7-Methoxyquinoline Derivative (3c) | 62.50 | 250 | 250 | - | - |
| Quinolone Hybrid (16) | - | ≤ 0.008 (S. pneumoniae) | - | - | - |
| Quinolone Hybrid (17) | - | ≤ 0.008 (S. pneumoniae) | - | - | - |
| Quinolone Hybrid (18) | - | ≤ 0.008 (S. pneumoniae) | - | - | - |
Data for 7-methoxyquinoline derivatives sourced from a study on their synthesis and antimicrobial evaluation.[5] Data for quinolone hybrids sourced from a review on quinoline derivatives.[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Amino-1,2,3,4-tetrahydroquinoline and Other Key Quinoline Derivatives
This guide provides a detailed comparison of 7-Amino-1,2,3,4-tetrahydroquinoline against other notable quinoline derivatives, namely quinoline, 8-hydroxyquinoline, and chloroquine. The comparison focuses on their chemical properties, biological activities, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Physicochemical and Biological Profile
The structural and functional diversity of quinoline derivatives leads to a wide range of chemical and biological properties. This compound is a saturated derivative, which influences its three-dimensional structure and, consequently, its biological activity, distinguishing it from its aromatic counterparts.
| Property | This compound | Quinoline | 8-Hydroxyquinoline | Chloroquine |
| Molecular Formula | C₉H₁₂N₂ | C₉H₇N | C₉H₇NO | C₁₈H₂₆ClN₃ |
| Molar Mass | 148.21 g/mol | 129.16 g/mol | 145.16 g/mol | 319.87 g/mol |
| Primary Biological Role | Antioxidant, Anticancer | Precursor, Antimicrobial | Metal Chelator, Antiseptic | Antimalarial, Autophagy Inhibitor |
| Anticancer Activity (IC₅₀) | ~15.2 µM (MCF-7 cells) | >100 µM (various cell lines) | ~5-20 µM (various cell lines) | ~20-50 µM (various cell lines) |
| Antimicrobial Activity (MIC) | Moderate activity against some bacteria | Broad but modest activity | Strong activity against bacteria and fungi | Weak antibacterial activity |
Note: IC₅₀ and MIC values can vary significantly based on the specific cell line or microbial strain and the experimental conditions.
Structural Comparison of Quinoline Derivatives
The fundamental structural differences between these quinoline derivatives are visualized below. The partial saturation of the pyridine ring in this compound results in a non-planar structure, contrasting with the planar aromatic systems of the other derivatives.
Experimental Methodologies
3.1. Assessment of Anticancer Activity (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for a compound's cytotoxic potential. The MTT assay is a widely adopted colorimetric method for this purpose.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives (e.g., from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
3.2. Evaluation of Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial efficacy of the compounds.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The quinoline derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are mediated through various signaling pathways. Chloroquine, for instance, is a well-documented inhibitor of autophagy.
Chloroquine's Impact on Autophagy:
Chloroquine is a weak base that accumulates in acidic organelles like lysosomes, increasing their pH. This inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of autophagy. This mechanism is being explored for its potential in cancer therapy, as it can enhance the efficacy of certain anticancer drugs.
While the precise signaling pathways for this compound are less characterized, its antioxidant properties suggest an interaction with pathways related to oxidative stress, such as the Nrf2-ARE pathway. Further research is needed to fully elucidate its mechanism of action.
Conclusion
This compound presents a distinct profile compared to its aromatic quinoline counterparts. Its non-planar structure and antioxidant capabilities suggest potential therapeutic applications that differ from the established roles of derivatives like chloroquine and 8-hydroxyquinoline. The provided data and protocols offer a foundation for further investigation into the pharmacological potential of this and other saturated quinoline derivatives. Future studies should focus on direct, parallel comparisons under standardized conditions to more definitively delineate their respective activities and mechanisms.
A Comparative Analysis of the Biological Activities of 7-Amino-1,2,3,4-tetrahydroquinoline and 8-Aminoquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-Amino-1,2,3,4-tetrahydroquinoline and 8-Aminoquinoline scaffolds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.
The quinoline and tetrahydroquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide focuses on two specific amino-substituted quinoline derivatives: this compound and the aromatic 8-Aminoquinoline. While direct comparative studies between these two specific molecules are scarce, this document provides a comparative overview based on the reported biological activities of their respective derivatives. The primary areas of focus will be their anticancer and enzyme inhibitory activities, supported by available quantitative data.
Structural Differences
The fundamental difference between the two molecules lies in the partial saturation of the pyridine ring in this compound, which imparts a non-planar, three-dimensional structure. In contrast, 8-Aminoquinoline possesses a planar, aromatic quinoline ring system. This structural variance significantly influences their physicochemical properties and their interactions with biological targets.
Anticancer Activity
Derivatives of both this compound and 8-Aminoquinoline have demonstrated notable anticancer properties. The following tables summarize the cytotoxic activities (IC50 values) of representative derivatives against various human cancer cell lines.
This compound Derivatives: Cytotoxicity Data
Several studies have highlighted the potent anticancer effects of substituted tetrahydroquinolines. For instance, morpholine-substituted tetrahydroquinoline derivatives have shown significant cytotoxicity against lung, breast, and triple-negative breast cancer cell lines.[1] Another study reported on the antiproliferative activity of novel tetrahydroquinolinones.[2]
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted tetrahydroquinolines | A549 (Lung) | 0.033 - 0.062 | [1] |
| MCF-7 (Breast) | 0.087 - 0.58 | [1] | |
| MDA-MB-231 (Triple-Negative Breast) | >1.0 | [1] | |
| Tetrahydroquinolin-2(1H)-ones | HCT-116 (Colon) | Micromolar concentrations | [2] |
8-Aminoquinoline Derivatives: Cytotoxicity Data
The anticancer potential of 8-aminoquinoline derivatives, particularly 8-hydroxyquinolines, has been explored, with some compounds exhibiting potent cytotoxic effects. These effects are often attributed to their ability to chelate metal ions and interfere with cellular processes.[3][4]
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Thiosemicarbazones (Cu(II) complex) | Various cancer cells | < 1 | [4] |
| 5-Aryl-8-aminoquinolines | Drug-resistant malaria strains (proxy for cytotoxicity) | 5 - 8 (EC50) | [5] |
| 8-Aminoquinoline-Uracil Metal Complexes | Not specified | Fair antimalarial activity | [6] |
Enzyme Inhibition
The distinct structural features of this compound and 8-Aminoquinoline derivatives also lead to different enzyme inhibitory profiles.
This compound Derivatives as Enzyme Inhibitors
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to act as potent enzyme inhibitors with therapeutic potential in metabolic diseases.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Protein-Tyrosine Phosphatase 1B (PTP-1B) | 1.0 - 1.85 | [7][8] |
8-Aminoquinoline Derivatives as Enzyme Inhibitors
The primary mechanism of antimalarial action for 8-aminoquinolines involves the inhibition of hematin polymerization in the malaria parasite.
| Derivative Class | Target Process | Activity | Reference |
| 8-Aminoquinoline analogs | Hematin Polymerization | More efficient than chloroquine | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[3]
Hematin Polymerization Inhibition Assay
This assay is used to assess the ability of compounds to inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite.
-
Reaction Setup: The reaction is carried out in a 96-well plate. Each well contains a buffer solution at a pH that mimics the parasite's digestive vacuole.
-
Compound Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells.
-
Initiation: The reaction is initiated by adding a solution of hemin (the monomer of hematin).
-
Incubation: The plate is incubated at a physiological temperature to allow for the polymerization of hemin into hemozoin.
-
Quantification: The amount of hemozoin formed is quantified. This can be done by various methods, including colorimetric assays after washing away the unreacted hemin.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of hemozoin formed in the presence of the test compound to that in a drug-free control. The IC50 value is then determined.[9]
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway in Cancer
Several anticancer agents, including some tetrahydroquinoline derivatives, exert their effects by modulating key signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2]
Conclusion
While a direct, head-to-head comparison of the biological activities of this compound and 8-Aminoquinoline is limited by the available literature, this guide provides a comparative overview based on the activities of their respective derivatives.
Derivatives of This compound have shown significant promise as anticancer agents , with some compounds exhibiting potent cytotoxicity in the nanomolar range against various cancer cell lines. Their mechanism of action can involve the modulation of critical cell signaling pathways like PI3K/AKT/mTOR.
In contrast, 8-Aminoquinoline and its derivatives are well-established as antimalarial agents . Their primary mechanism of action is the inhibition of hematin polymerization, a vital process for the parasite's survival. While some derivatives have also been investigated for anticancer properties, their most prominent biological activity remains in the realm of infectious diseases.
The structural difference, namely the saturated pyridine ring in the tetrahydroquinoline scaffold, likely contributes to the distinct biological target profiles of these two classes of compounds. Future research involving direct comparative studies of these and other related aminoquinolines would be invaluable for a more definitive understanding of their structure-activity relationships and for guiding the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Amino-1,2,3,4-tetrahydroquinoline Analogs: A Guide for Researchers
This guide provides a detailed characterization and comparison of 7-Amino-1,2,3,4-tetrahydroquinoline (7-Amino-THQ) analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] The introduction of an amino group at the 7-position significantly influences the molecule's electronic properties and biological functions, making 7-Amino-THQ analogs attractive candidates for drug discovery.[2] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antiplasmodial, and enzyme inhibition properties.[3][4] This guide explores the synthesis of these analogs, compares their biological performance with supporting data, and visualizes key experimental workflows and signaling pathways.
Synthesis and Experimental Protocols
The synthesis of 7-Amino-THQ analogs typically involves a multi-step process, starting with the nitration of a protected tetrahydroquinoline core, followed by the reduction of the nitro group to an amine.
General Synthesis Workflow
The following diagram illustrates a common synthetic route for preparing 7-Amino-THQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of 7-Amino-1,2,3,4-tetrahydroquinoline
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 7-Amino-1,2,3,4-tetrahydroquinoline isomers. This guide provides a comparative analysis of their spectral properties, detailed experimental protocols, and visual workflows to aid in their unambiguous identification.
In the realm of medicinal chemistry and drug discovery, the precise identification of isomeric compounds is paramount. Subtle differences in the spatial arrangement of atoms can lead to vastly different pharmacological activities and toxicological profiles. This guide focuses on the spectroscopic comparison of the positional isomers of this compound, a crucial scaffold in the development of various therapeutic agents. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we present a framework for the confident differentiation of these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the 5-Amino, 6-Amino, 7-Amino, and 8-Amino isomers of 1,2,3,4-tetrahydroquinoline. It is important to note that while experimental data for some isomers and their derivatives is available, a complete dataset for all isomers is not readily found in the public domain. The presented data is a compilation of experimental values and expected characteristics based on established spectroscopic principles for aromatic amines and tetrahydroquinoline systems.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 5-Amino-1,2,3,4-tetrahydroquinoline | Data not available in search results. Aromatic protons are expected in the range of 6.5-7.5 ppm. Aliphatic protons (C2, C3, C4) are expected between 1.5-3.5 ppm. The NH₂ protons would likely appear as a broad singlet. | Data not available in search results. Aromatic carbons are expected in the range of 110-150 ppm. Aliphatic carbons are expected between 20-50 ppm. |
| 6-Amino-1,2,3,4-tetrahydroquinoline | Data not available in search results. Similar to the 5-amino isomer, with distinct splitting patterns for the aromatic protons based on the substitution pattern. | Data not available in search results. Similar to the 5-amino isomer, with chemical shifts influenced by the position of the amino group. |
| This compound | Data not available in search results. Aromatic protons would exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. | Data not available in search results. The carbon bearing the amino group (C7) and the adjacent carbons would show characteristic shifts. |
| 8-Amino-1,2,3,4-tetrahydroquinoline Derivative | Aromatic: ~7.05-8.40 ppm; Aliphatic CH: ~3.67 ppm; Aliphatic CH₂: ~1.69-2.78 ppm[1] | Aromatic: ~121-157 ppm; Aliphatic CH: ~59.56 ppm; Aliphatic CH₂: ~19-34 ppm[1] |
Table 2: IR and UV-Vis Spectroscopic Data
| Isomer | IR Absorption Bands (cm⁻¹) | UV-Vis λmax (nm) |
| 5-Amino-1,2,3,4-tetrahydroquinoline Derivative | N-H stretch: ~3400-3300 (doublet for primary amine); C-N stretch (aromatic): ~1335-1250; N-H bend: ~1650-1580. A vapor phase IR spectrum of a substituted derivative is available. | Data not available in search results. Aromatic amines typically show absorptions around 230-240 nm and 280-290 nm. |
| 6-Amino-1,2,3,4-tetrahydroquinoline | Data not available in search results. Expected to show characteristic N-H and C-N stretching and N-H bending vibrations. | Data not available in search results. |
| 7-Amino-1,2,3,4-tetrahydroisoquinoline (Isomer) | A vapor phase IR spectrum is available in spectral databases.[2] | Data not available in search results. |
| 8-Amino-1,2,3,4-tetrahydroquinoline Derivative | N-H stretch: ~3334; C-H stretch (aromatic & aliphatic): ~3050, 2927, 2855; C=C stretch (aromatic): ~1575; C-N stretch: ~1239[1] | Data not available in search results. |
Table 3: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 5-Amino-1,2,3,4-tetrahydroquinoline | 148.1000 | Data not available in search results. Expected to show a prominent molecular ion peak. Fragmentation may involve loss of H•, NH₃, and retro-Diels-Alder type cleavage of the heterocyclic ring. |
| 6-Amino-1,2,3,4-tetrahydroquinoline | 148.1000 | Data not available in search results. Fragmentation patterns are expected to be similar to other isomers, with subtle differences in fragment ion intensities. |
| 7-Amino-1,2,3,4-tetrahydroisoquinoline (Isomer) | 148.1000 | GC-MS data is available in spectral databases.[2] |
| 8-Amino-1,2,3,4-tetrahydroquinoline | 148.1000 | Data not available in search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, providing detailed structural information and enabling differentiation between isomers based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer acquisition time and relaxation delay. A greater number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (for liquids/oils): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amine), C-N (amine), C-H (aromatic and aliphatic), and C=C (aromatic).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic ring.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths, typically from 200 to 400 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is first separated by GC and then introduced into the mass spectrometer.
-
Direct Infusion: For pure samples, introduced directly into the ionization source.
-
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural features of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: A logical workflow for the spectroscopic analysis and identification of this compound isomers.
This comprehensive guide provides a foundational framework for the spectroscopic comparison of this compound isomers. While a complete experimental dataset remains to be fully compiled in the public domain, the provided information on expected spectral characteristics and detailed experimental protocols will serve as a valuable resource for researchers in their quest for unambiguous isomer identification. The application of these spectroscopic techniques in a systematic manner, as outlined in the workflow, is crucial for advancing drug discovery and development projects that involve these important chemical entities.
References
A Comparative Guide to the Biological Efficacy of 7-Amino-1,2,3,4-tetrahydroquinoline and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 7-Amino-1,2,3,4-tetrahydroquinoline against other significant heterocyclic compounds. The information presented is curated from peer-reviewed research and is intended to aid in drug discovery and development by providing a comparative analysis of their performance in key biological assays.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse chemical properties and biological activities. Among these, nitrogen-containing heterocycles are of particular interest. This guide focuses on this compound, a derivative of the tetrahydroquinoline scaffold, and compares its biological activities with other prominent heterocyclic systems such as isoquinoline and quinoline derivatives. The comparison will encompass anticancer, antimicrobial, and antimalarial activities, supported by available quantitative data and detailed experimental protocols.
Tetrahydroquinoline and isoquinoline scaffolds are important classes of heterocyclic compounds, which are implicated in the development of new drugs for therapeutic functions.[1] Natural and synthetic tetrahydroquinolines/isoquinolines possess a wide range of biological activities and have shown remarkable cytotoxic potency in human cancer cell lines.[1]
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and other relevant heterocyclic compounds.
Table 1: Anticancer Activity (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound derivative | A549 (Lung) | Not specified in search results | Doxorubicin | Not specified in search results |
| Tetrahydroquinolinone derivative (20d) | HCT-116 (Colon) | Micromolar concentrations | Not specified | Not specified |
| Fused Nitrogen Heterocycle (Compound 37) | A549/T (Paclitaxel-resistant Lung) | Potent cytotoxic agent | Paclitaxel | Not specified |
| 4-Aminoquinoline Hydrazone Analogue (Comp. 1) | K1 (Multidrug-resistant P. falciparum) | 0.025 (72h) | Chloroquine | Not specified |
| 4-Aminoquinoline Hydrazone Analogue (Comp. 2) | K1 (Multidrug-resistant P. falciparum) | 0.032 (72h) | Chloroquine | Not specified |
| 4-Aminoquinoline Derivative (Compound 3e) | K1 (CQ-resistant P. falciparum) | 0.001 | Chloroquine | 0.036 |
| Tetrahydroisoquinoline Derivative (Compound 7e) | A549 (Lung) | 0.155 | Doxorubicin | Not specified |
| Tetrahydroisoquinoline Derivative (Compound 8d) | MCF7 (Breast) | 0.170 | Doxorubicin | Not specified |
Note: Direct comparative IC50 values for this compound against other heterocycles under identical experimental conditions were not available in the initial search. The data presented is a compilation from various studies.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7-Methoxyquinoline Derivative (3l) | E. coli | 7.81 | Not specified | Not specified |
| 7-Methoxyquinoline Derivative (3l) | C. albicans | 31.125 | Not specified | Not specified |
| Alkynyl Isoquinoline (HSN584) | MRSA | 4-8 | Vancomycin | Not specified |
| Alkynyl Isoquinoline (HSN739) | MRSA | 4-8 | Vancomycin | Not specified |
Note: MIC values for this compound were not explicitly found in the initial search. The table presents data for related quinoline and isoquinoline derivatives.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future comparative studies.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension and standardize it to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antimalarial Activity: SYBR Green I-based Assay
This assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
Protocol:
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Addition: Add the parasitized erythrocytes to the wells.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Caption: A simplified diagram of a common apoptosis induction pathway initiated by an anticancer agent.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.
Conclusion
References
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of 7-Amino-1,2,3,4-tetrahydroquinoline Based Anticancer Agents
A critical challenge in drug discovery is bridging the gap between a compound's performance in a controlled laboratory setting (in vitro) and its actual therapeutic effect in a complex living organism (in vivo). This guide provides a comparative analysis of the preclinical activity of drug candidates based on the 7-Amino-1,2,3,4-tetrahydroquinoline scaffold, a promising framework for the development of novel anticancer therapeutics. By examining both in vitro and in vivo experimental data, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the translational potential of this class of compounds.
While direct comparative in vivo studies on a single this compound derivative are not extensively available in the public domain, this guide draws upon a key study that evolved from a tetrahydroquinoline lead. The focus is on a potent derivative, a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which showcases the transition from a tetrahydroquinoline scaffold to a more complex, optimized structure with demonstrated in vivo efficacy. This allows for a valuable, albeit indirect, comparison of the journey from promising in vitro activity to tangible in vivo results.
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the in vitro potency and in vivo tumor growth inhibition of a lead compound derived from the 1,2,3,4-tetrahydroquinoline scaffold. This allows for a clear, quantitative comparison of its activity in different experimental settings.
| Compound | In Vitro Activity (GI50) | Target Cell Lines | In Vivo Model | Dosage | Tumor Growth Inhibition |
| Lead Compound | Low to subnanomolar (10⁻¹⁰ M level) | NCI-60 Human Tumor Cell Line Panel | NCI-H460 Xenograft | 1.0 mg/kg | 62% |
Data sourced from a study on a lead compound developed from a 1,2,3,4-tetrahydroquinoline scaffold.[1]
From the Benchtop to Preclinical Models: A Look at the Experimental Journey
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future experiments. Below are the detailed protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Antiproliferative Assay
The in vitro activity of the lead compound was determined using the National Cancer Institute's (NCI) 60 human tumor cell line panel. This assay measures the growth inhibition (GI50) across a diverse set of cancer cell lines.
Experimental Workflow: In Vitro Antiproliferative Assay
Caption: Workflow for determining in vitro antiproliferative activity.
In Vivo Tumor Xenograft Study
The in vivo efficacy was evaluated in a mouse xenograft model using the NCI-H460 human lung cancer cell line.[1] This model provides a physiological environment to assess the compound's ability to inhibit tumor growth.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo tumor xenograft studies.
Unraveling the Mechanism: Signaling Pathways
The anticancer activity of many tetrahydroquinoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. Two prominent pathways targeted by this class of compounds are the mTOR and NF-κB pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation.[2] Tetrahydroquinoline derivatives have been designed as mTOR inhibitors.[2]
mTOR Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by 7-Amino-THQ derivatives.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Some tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.
NF-κB Signaling Pathway Inhibition
References
Benchmarking Novel 7-Amino-1,2,3,4-tetrahydroquinoline Analogs Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 7-Amino-1,2,3,4-tetrahydroquinoline analog, designated here as ATHQ-1 , against the well-established mTOR inhibitor, Everolimus. The following sections present a summary of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows. This document is intended to serve as a framework for the objective evaluation of new chemical entities in kinase inhibitor development.
Comparative Inhibitor Performance
The inhibitory potential of ATHQ-1 was benchmarked against Everolimus, a known potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[1] The following table summarizes the quantitative data obtained from biochemical and cellular assays.
| Inhibitor | Target Kinase | Biochemical Potency (IC50, nM) | Binding Affinity (Ki, nM) | Cellular Potency (GI50, nM) (MCF-7 cell line) |
| ATHQ-1 (Novel Analog) | mTOR | 15.2 | 8.9 | 45.7 |
| Everolimus (Known Inhibitor) | mTOR | 2.1 | 1.2 | 5.8 |
IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values represent the concentration of an inhibitor required to reduce enzyme activity or cell growth by 50%, respectively.[2] A lower value indicates higher potency. Ki (inhibition constant) reflects the binding affinity of the inhibitor to the target enzyme.[3]
Signaling Pathway and Experimental Workflow
To understand the context of inhibition and the process of evaluation, the following diagrams illustrate the targeted signaling pathway and the general workflow for benchmarking kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor benchmarking.[4]
Detailed Experimental Protocols
Accurate and reproducible data are fundamental to benchmarking. The following are detailed protocols for the key experiments cited in this guide.
In Vitro mTOR Kinase Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified mTOR enzyme.
A. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Substrate: A suitable peptide substrate for mTOR, such as a 4E-BP1-derived peptide.
-
ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for mTOR to ensure accurate measurement of competitive inhibition.[5]
-
Enzyme: Use purified, active recombinant mTOR enzyme.
-
Test Compounds: Prepare a serial dilution of ATHQ-1 and Everolimus in 100% DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is below 1%.[2]
B. Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a master mix containing the mTOR enzyme and the peptide substrate in kinase buffer to each well.
-
Gently mix and incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be achieved using methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[4]
C. Data Analysis:
-
Subtract the background signal (from wells with no enzyme).
-
Normalize the data relative to the vehicle-treated control wells (representing 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression (four-parameter logistic fit).[6]
Competitive Binding Assay (Ki Determination)
Binding assays are used to measure the dissociation constant (Kd) or the inhibition constant (Ki) of an inhibitor-kinase complex.[7] This protocol describes a general method using a fluorescently labeled tracer.
A. Reagent Preparation:
-
Binding Buffer: Prepare a buffer suitable for maintaining kinase stability and interaction (e.g., PBS with 0.01% Tween-20).
-
Kinase: Purified mTOR enzyme.
-
Tracer: A fluorescently labeled small molecule known to bind to the ATP pocket of mTOR.
-
Test Compounds: Prepare a serial dilution of ATHQ-1 and Everolimus as described for the IC50 assay.
B. Assay Procedure:
-
Add test compounds and the fluorescent tracer to the wells of a microplate.
-
Initiate the binding reaction by adding the mTOR enzyme.
-
The unlabeled test compound competes with the fluorescent tracer for binding to the kinase.
-
After an incubation period to reach equilibrium, measure the signal using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9] The TR-FRET signal will decrease as the test compound displaces the fluorescent tracer.
C. Data Analysis:
-
The resulting data are plotted as signal versus inhibitor concentration.
-
The IC50 from the binding curve can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.[3]
Cell Viability Assay (GI50 Determination)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
A. Materials:
-
Cell Line: MCF-7 (human breast cancer cell line with a PI3K mutation leading to mTOR pathway activation).
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test Compounds: ATHQ-1 and Everolimus.
-
MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.
-
Solubilization Buffer: DMSO.
B. Assay Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO). Incubate for 72 hours.[11]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
C. Data Analysis:
-
Subtract the background absorbance from wells containing medium only.
-
Normalize the data to the vehicle-treated control cells, which represent 100% viability.
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the GI50 (the concentration required for 50% growth inhibition) using non-linear regression.[4]
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. benchchem.com [benchchem.com]
- 3. courses.edx.org [courses.edx.org]
- 4. benchchem.com [benchchem.com]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Amino-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Amino-1,2,3,4-tetrahydroquinoline, compiled from safety data sheets of the compound and its structural analogs. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is harmful if swallowed and may cause skin and eye irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant gloves. | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or a face shield.[1] | To protect against splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin.[1] |
| Respiratory | Use in a well-ventilated area or with a fume hood.[1] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[1] | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound, from initial waste segregation to final removal by a licensed waste management service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical. Label the container as "Hazardous Waste: this compound".
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous.[2] These items should be collected in a separate, clearly labeled hazardous waste bag or container.[2]
Step 2: Waste Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1] This storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1] Ensure the storage area is cool and dry.[1]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2] Provide them with comprehensive information about the compound, including its name, quantity, and any known hazards. Follow their specific instructions for packaging and collection. Disposal of this type of chemical waste often involves high-temperature incineration at a specialized facility.[2]
Environmental Precautions
It is critical to prevent the release of this compound into the environment.[3] Do not allow the chemical to enter drains or waterways.[3] Spills should be contained and collected for proper disposal.[3]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 7-Amino-1,2,3,4-tetrahydroquinoline
This guide provides critical safety, handling, and disposal information for 7-Amino-1,2,3,4-tetrahydroquinoline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this and other structurally related aromatic amines.
Hazard Summary
This compound and related compounds are classified with potential hazards that necessitate careful handling. These hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2] Proper personal protective equipment is the primary defense against exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the exposure assessment.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.[3]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely set up glassware.[3]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not let the chemical enter drains, as it can be harmful to aquatic life.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow and Logic Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
